5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSQDMAJLTMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378217 | |
| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88742-94-3 | |
| Record name | 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88742-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound, 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine. Given the burgeoning interest in 1,3,4-thiadiazole derivatives for their therapeutic potential, this document aims to be a foundational resource for professionals engaged in drug discovery and development. The information presented herein is a synthesis of predicted data, findings from analogous compounds, and established experimental protocols.
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While specific experimental data for this compound is not extensively available in public literature, the following table summarizes key predicted values and experimental data from closely related analogs. This comparative approach allows for an informed estimation of the compound's properties.
Table 1: Physicochemical Data of this compound and Related Analogs
| Property | This compound (Predicted) | 2-Amino-5-phenyl-1,3,4-thiadiazole (Experimental) | 2-Amino-5-ethyl-1,3,4-thiadiazole (Experimental) |
| Molecular Formula | C₁₀H₁₁N₃S | C₈H₇N₃S[1] | C₄H₇N₃S |
| Molecular Weight | 205.28 g/mol | 177.23 g/mol [1][2] | 129.19 g/mol |
| Melting Point | Not available | 223-227 °C[2] | 200-203 °C |
| Boiling Point | Not available | Not available | Not available |
| XlogP | 2.3 | 1.7[1] | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and ethanol.[3] | Soluble in Acetone, Ethanol, DMF, DMSO.[3] | Not available |
| pKa | Not available | Not available | Not available |
Note: Predicted values are computationally generated and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound
A general and widely adopted method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[4] This can be achieved through various dehydrating agents or catalysts.
Protocol: One-pot Synthesis using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (sufficient quantity to ensure stirring) to the reaction mixture.
-
Heating: Heat the mixture with constant stirring at 80-100°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until a precipitate is formed.
-
Isolation: Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Caption: General synthesis workflow for this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Protocol: Capillary Method
-
Sample Preparation: Finely powder a small amount of the purified compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting point range (0.5-1°C) is indicative of a pure compound.
Determination of Solubility
Solubility provides insights into a compound's polarity and is critical for formulation development.
Protocol: Qualitative Solubility Test
-
Solvent Selection: Prepare a set of test tubes with various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane).
-
Sample Addition: Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to each test tube.
-
Observation: Agitate the tubes and observe if the compound dissolves at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature.
-
Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.
Potential Biological Activities and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[5]
Anticancer Activity: Inhibition of the ERK Signaling Pathway
Several studies have suggested that 1,3,4-thiadiazole derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of the ERK pathway is a hallmark of many cancers. Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit this pathway.
Caption: Proposed inhibition of the ERK signaling pathway by the thiadiazole derivative.
Antimicrobial Activity: Targeting DNA Gyrase
The antimicrobial potential of thiadiazole derivatives has also been a significant area of research. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Caption: Inhibition of bacterial DNA gyrase as a potential antimicrobial mechanism.
Conclusion
This compound is a compound of significant interest within the broader class of 1,3,4-thiadiazole derivatives. While comprehensive experimental data for this specific molecule is still emerging, the information available for its analogs suggests a promising profile for further investigation in drug discovery programs. Its predicted physicochemical properties indicate that it is likely to be a stable, crystalline solid with good solubility in common organic solvents. The well-established synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles provide a solid foundation for its preparation and the generation of further derivatives for structure-activity relationship (SAR) studies. The potential for this compound to exhibit anticancer and antimicrobial activities through mechanisms such as ERK pathway and DNA gyrase inhibition, respectively, warrants dedicated biological evaluation. This technical guide serves as a starting point for researchers and scientists to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-phenyl-1,3,4-thiadiazole 96 2002-03-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. hospitalpharmajournal.com [hospitalpharmajournal.com]
The Pharmacological Potential of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the derivatives of 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine, a promising class of compounds with potential therapeutic applications. While direct research on this specific parent compound is limited, extensive data on structurally similar 5-phenyl and 5-phenethyl analogs provide a strong foundation for understanding their potential biological activities, particularly in the realms of antimicrobial and anticancer research. This document synthesizes the available data on these closely related derivatives to offer insights into their pharmacological profiles, experimental evaluation, and potential mechanisms of action.
Antimicrobial Activity
Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of various 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against several microbial strains. The data is presented as the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Substituent on Phenyl Ring | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4a | 4-Fluoro | S. aureus | - | 20-28 | [1] |
| B. subtilis | - | 20-28 | [1] | ||
| 4b | 4-Chloro | S. aureus | - | 20-28 | [1] |
| B. subtilis | - | 20-28 | [1] | ||
| 4c | 4-Bromo | S. aureus | Significant Activity | - | [2] |
| 4f | 4-Nitro | A. niger | Significant Activity | - | [2] |
| 4g | 3-Nitro | C. albicans | Significant Activity | - | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The antimicrobial activity of the synthesized compounds is commonly determined using the agar diffusion method.
Antimicrobial Susceptibility Testing Workflow
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The MIC is determined by serial dilution methods.
Anticancer Activity
Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as cytotoxic agents against various cancer cell lines. The in vitro anticancer activity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against different human cancer cell lines.
| Compound ID | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 20b | Thiophen-2-yl (at position 5) | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | [3][4] |
| A-549 (Lung Cancer) | 8.03 ± 0.5 | [3][4] | ||
| Cisplatin (Ref.) | - | HepG-2 | - | [3][4] |
| - | A-549 | - | [3][4] | |
| - | N-benzyl-5-(4-fluorophenyl) | MDA-MB-231 (Breast Cancer) | Higher than Cisplatin | [5] |
| - | N-benzyl-5-(4-nitrophenyl) | MDA-MB-231 (Breast Cancer) | Higher than Cisplatin | [5] |
| - | 5-phenyl-N-(4-tolyl) | MDA-MB-231 (Breast Cancer) | Higher than Cisplatin | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
MTT Assay Workflow for Cytotoxicity
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well microplates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound derivatives are yet to be fully elucidated, research on the broader class of 1,3,4-thiadiazoles suggests several potential mechanisms of action for their anticancer effects. One of the prominent proposed mechanisms involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR).
Proposed Anticancer Mechanism of Action
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, 1,3,4-thiadiazole derivatives can disrupt DNA synthesis and repair, leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death). Molecular docking studies on related compounds have supported the potential for these molecules to bind to the active site of DHFR.[3][4]
Conclusion
The derivatives of this compound represent a promising area for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, this class of molecules holds significant potential as both antimicrobial and anticancer agents. The provided experimental protocols and the proposed mechanism of action offer a solid framework for future research and development in this area. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore their therapeutic potential and to establish a comprehensive structure-activity relationship.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Diverse Mechanisms of 1,3,4-Thiadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which 1,3,4-thiadiazole derivatives exert their therapeutic effects, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key signaling pathways to aid in the ongoing research and development of novel therapeutics based on this privileged heterocyclic ring.
Anticancer Mechanisms of Action
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, operating through a variety of mechanisms to inhibit tumor growth and induce cancer cell death. These mechanisms primarily involve the inhibition of key enzymes in signaling pathways, induction of apoptosis, and cell cycle arrest.
Enzyme Inhibition
A significant facet of the anticancer activity of 1,3,4-thiadiazole compounds lies in their ability to inhibit enzymes that are crucial for cancer cell proliferation and survival.
Many 1,3,4-thiadiazole derivatives function as potent inhibitors of various kinases, which are pivotal in cancer-related signaling pathways.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit PI3Kα, a key isoform in this pathway.[1][2] Molecular docking studies suggest that these compounds can bind to the active site of PI3Kα.[1] Inhibition of this pathway leads to the downregulation of downstream effectors like Akt and mTOR, ultimately resulting in the induction of autophagy and suppression of cancer cell growth.[1]
-
Abl Tyrosine Kinase Inhibition: The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). Specific 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Abl protein kinase.[3][4] For instance, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated selective activity against the Bcr-Abl positive K562 cell line with an IC50 value of 7.4 µM.[3][5]
DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. Some 1,3,4-thiadiazole-containing compounds have been investigated as DHFR inhibitors.[6] For example, a 2-(1,3,4-thiadiazolyl)thio-6-substituted-quinazolin-4-one derivative has been identified as a potent DHFR inhibitor.[6]
Induction of Apoptosis and Cell Cycle Arrest
Beyond enzyme inhibition, 1,3,4-thiadiazole derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
-
Apoptosis Induction: Several studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer.[7][8] The mechanism often involves the activation of caspases, such as Caspase 3 and Caspase 8, and the modulation of Bcl-2 family proteins.[9]
-
Cell Cycle Arrest: Treatment with certain 1,3,4-thiadiazole derivatives has been observed to cause cell cycle arrest at different phases, such as the G2/M phase, thereby preventing cancer cells from dividing.[7][10]
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2g | LoVo (Colon) | 2.44 | [7][11] |
| MCF-7 (Breast) | 23.29 | [7][11] | |
| Compound 8a | A549 (Lung) | 1.62 | [2] |
| Compound 2 | K562 (Leukemia) | 7.4 (Abl Kinase) | [3][5] |
| HeLa (Cervical) | 12.4 | [3] | |
| ST10 | MCF-7 (Breast) | 49.6 | [8][9] |
| MDA-MB-231 (Breast) | 53.4 | [9] | |
| Compound 40 | MCF-7 (Breast) | 120 | [5] |
| Compound 41 | MDA-MB-231 (Breast) | 70 | [5] |
| Compound 7 | HCV29T (Bladder) | 3.7 µg/mL | [12] |
| Compound 26 | HCV29T (Bladder) | 1.1 µg/mL | [12] |
| Compound 22 | T47D (Breast) | 0.042 | [12] |
| Compound 8e | Panc-1 (Pancreatic) | 12.79 | [12] |
| Compound 8l | Panc-1 (Pancreatic) | 12.22 | [12] |
Antimicrobial Mechanisms of Action
1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13] The primary mechanism involves the disruption of essential cellular processes in microorganisms.
Inhibition of Microbial Growth
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with microbial enzyme function and disrupt key biochemical pathways.[13] The exact molecular targets can vary depending on the specific derivative and the microbial species.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,3,4-thiadiazole compounds against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 9b | Aspergillus fumigatus | 0.9 | [14] |
| Geotrichum candidum | 0.08 | [14] | |
| Staphylococcus aureus | 1.95 | [14] | |
| Compound 4c | Bacillus subtilis | 0.12 | [14] |
| Compound 9a | Bacillus subtilis | 0.12 | [14] |
| Compound 8b | Penicillium italicum | 7.81 | [14] |
| Compound 14a | Bacillus polymyxa | 2.5 | [15] |
| Compound 37 | Bacillus subtilis | 1000 | [15] |
| Compound 38 | Escherichia coli | 1000 | [15] |
Anti-inflammatory Mechanisms of Action
Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of protein denaturation.
Inhibition of Protein Denaturation
Inflammation can be triggered by the denaturation of tissue proteins. Compounds that can prevent this denaturation can be valuable in treating inflammatory conditions. Several 1,3,4-thiadiazole derivatives have been shown to inhibit the denaturation of proteins like bovine serum albumin and egg albumin in a dose-dependent manner.[16][17]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of a 1,3,4-thiadiazole derivative, expressed as the concentration required for 50% inhibition (IC50) of protein denaturation.
| Compound ID | Assay | IC50 | Reference |
| Compound 4d | Albumin Denaturation | 63.87% inhibition at 500µg/mL | [16] |
| Ethanolic bark extract of Perseaamericana | Protein Denaturation | 20 µg/mg | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Anticancer Activity Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-thiadiazole compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the 1,3,4-thiadiazole compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Antimicrobial Activity Assay
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the 1,3,4-thiadiazole compound dissolved in a suitable solvent (e.g., DMSO) into the wells. Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anti-inflammatory Activity Assay
Principle: This in vitro assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the protein solution (e.g., 1% BSA in PBS) and different concentrations of the 1,3,4-thiadiazole compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at a specific temperature (e.g., 57°C) for a set time.
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the compound and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety [mdpi.com]
- 4. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jetir.org [jetir.org]
- 17. rjptonline.org [rjptonline.org]
The Ascendancy of a Versatile Scaffold: An In-depth Technical Guide to 5-Substituted-1,3,4-Thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted-1,3,4-thiadiazol-2-amine core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Its remarkable versatility and broad spectrum of biological activities have captivated the attention of researchers for over a century, leading to the discovery of potent anticancer, antimicrobial, and enzyme-inhibiting compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of this remarkable heterocyclic system, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
A Journey Through Time: The Discovery and Historical Development
The story of 5-substituted-1,3,4-thiadiazol-2-amines is intrinsically linked to the broader history of heterocyclic chemistry. The 1,3,4-thiadiazole ring system was first described in 1882 by Fischer , with its fundamental structure being further elucidated by Freund and Kuh in 1890.[1] Early research into this scaffold was significantly advanced by the work of Busch and his collaborators .[2] The advent of sulfur-containing drugs in the early 20th century spurred further interest in the therapeutic potential of thiadiazole derivatives.[2]
Historically, these compounds were initially investigated for their utility as antibacterial agents, often in the context of sulfonamide drugs.[3] Over the decades, the focus of research has expanded dramatically, revealing a wealth of pharmacological properties. The ability to readily introduce a wide variety of substituents at the 5-position of the thiadiazole ring has allowed for extensive structure-activity relationship (SAR) studies, leading to the optimization of compounds for specific biological targets. This has resulted in the identification of 5-substituted-1,3,4-thiadiazol-2-amines with potent activities against cancer, microbial infections, and as inhibitors of crucial enzymes like carbonic anhydrase.
Synthetic Pathways: From Precursors to the Core Scaffold
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the cyclization of thiosemicarbazide derivatives. This versatile and widely adopted method allows for the introduction of diverse substituents at the 5-position.
General Experimental Protocol for the Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
This protocol outlines a common and effective method for the synthesis of the title compounds.
Step 1: Synthesis of Thiosemicarbazone Intermediate
-
Dissolve the desired aromatic or aliphatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in the same solvent.
-
A catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated thiosemicarbazone is collected by filtration, washed with cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Step 2: Oxidative Cyclization to the 1,3,4-Thiadiazole Ring
-
The synthesized thiosemicarbazone (1 equivalent) is suspended in a suitable solvent.
-
An oxidizing agent, such as ferric chloride (FeCl₃) or an acid catalyst like concentrated sulfuric acid, is added portion-wise with stirring.[4]
-
The reaction mixture is then heated, often to reflux, for several hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The pH is adjusted to be neutral or slightly basic using a suitable base (e.g., ammonia solution) to precipitate the product.
-
The solid 5-substituted-1,3,4-thiadiazol-2-amine is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
dot
Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.
A Spectrum of Biological Activity: Quantitative Data
The therapeutic potential of 5-substituted-1,3,4-thiadiazol-2-amines is underscored by a wealth of quantitative data from numerous in vitro and in vivo studies. The following tables summarize key findings across major areas of investigation.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines.
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Chlorophenyl | MCF-7 (Breast) | 2.34 - 91.00 (µg/mL) | [5] |
| 2 | 4-Chlorophenyl | HepG2 (Liver) | 3.13 - 44.87 (µg/mL) | [5] |
| 3 | 2-(Benzoylsulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [3] |
| 4 | 2-(Benzoylsulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [3] |
| 5 | 2,4-Dichlorophenyl | MDA-MB-231 (Breast) | 70 - 170 | [6] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.
| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6 | 4-Fluorophenyl | S. aureus | 20-28 | [7] |
| 7 | 4-Chlorophenyl | B. subtilis | 20-28 | [7] |
| 8 | Thiophene | E. coli | - | [8] |
| 9 | Adamantyl | C. albicans | - | [7] |
| 10 | 4-Nitrophenyl | S. aureus | 128 | [8] |
Carbonic Anhydrase Inhibition
Certain 5-substituted-1,3,4-thiadiazol-2-amines, particularly those bearing a sulfonamide group, are potent inhibitors of carbonic anhydrase isoenzymes.
| Compound ID | 5-Substituent | Isoenzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 11 | Acridine sulfonamide derivative | hCA II | 7.9 | - | [9] |
| 12 | Acetazolamide precursor | hCA II | - | - | [10] |
| 13 | Bile acid derivative | hCA II | - | 66 - 190 | [11] |
| 14 | Sulfonyl semicarbazide derivative | hCA II | - | 16.7 | [12] |
| 15 | Amide derivative | Bovine CA | - | 179 - 978 | [4] |
Elucidating the Mechanisms of Action: Signaling Pathways
The diverse biological activities of 5-substituted-1,3,4-thiadiazol-2-amines stem from their ability to interact with and modulate various cellular targets and signaling pathways.
Anticancer Mechanisms
The anticancer effects of these compounds are often multifactorial, involving the inhibition of key enzymes and the induction of apoptosis.
-
Topoisomerase II Inhibition: Some derivatives act as topoisomerase II poisons, stabilizing the DNA-enzyme cleavage complex and leading to DNA damage and cell death.[6]
-
Kinase Inhibition: Several compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Induction of Apoptosis: Many 5-substituted-1,3,4-thiadiazol-2-amines trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[13] This is often characterized by an increased Bax/Bcl-2 ratio and activation of caspases.
dot
Caption: Key anticancer mechanisms of 5-substituted-1,3,4-thiadiazol-2-amines.
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase (CA) by sulfonamide-bearing 1,3,4-thiadiazoles is a well-established mechanism. These compounds act as potent, often isoform-selective, inhibitors of this zinc-containing metalloenzyme.
The sulfonamide moiety (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the hydration of carbon dioxide to bicarbonate, thereby inhibiting the enzyme's function.
dot
Caption: Mechanism of carbonic anhydrase inhibition by thiadiazole sulfonamides.
Conclusion and Future Perspectives
The 5-substituted-1,3,4-thiadiazol-2-amine scaffold has proven to be an exceptionally fruitful area of research in medicinal chemistry. Its rich history, versatile synthesis, and broad range of biological activities continue to inspire the development of novel therapeutic agents. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical development. The continued exploration of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. growingscience.com [growingscience.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. soeagra.com [soeagra.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for the compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. The guide covers predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of the analytical workflow.
Data Presentation
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |
| ~7.20 | s | 2H | Amine protons (NH₂) |
| ~4.40 | q | 1H | Methine proton (CH) |
| ~1.70 | d | 3H | Methyl protons (CH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (Thiadiazole ring) |
| ~155 | C5 (Thiadiazole ring) |
| ~142 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~40 | Methine carbon (CH) |
| ~22 | Methyl carbon (CH₃) |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Strong, Broad | N-H stretching (amine) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2970 | Medium | Aliphatic C-H stretching |
| ~1620 | Strong | C=N stretching (thiadiazole ring) |
| ~1500 | Medium | Aromatic C=C stretching |
| ~1450 | Medium | C-H bending |
| ~690, ~750 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Predicted Ion |
| 206.0747 | [M+H]⁺ |
| 228.0566 | [M+Na]⁺ |
| 105.0708 | [C₈H₉]⁺ (Phenylethyl fragment) |
| 102.0222 | [C₂H₄N₃S]⁺ (Thiadiazole amine fragment) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C spectrum. For improved signal-to-noise, a larger number of scans may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR instrument.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. The final solution should be free of any particulate matter.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
If necessary, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical relationships in the spectral analysis of this compound.
References
Potential Therapeutic Targets of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of the specific compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is limited in the currently available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets based on structure-activity relationships and experimental findings for structurally related 5-substituted-1,3,4-thiadiazol-2-amine derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for further investigation.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Derivatives of 2-amino-1,3,4-thiadiazole have been extensively investigated and have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The subject of this guide, this compound, belongs to this versatile class of compounds. Its chemical structure, featuring a 1-phenylethyl substituent at the 5-position, suggests potential interactions with biological targets that recognize aryl and alkyl moieties, making it a candidate for further therapeutic development. This document will explore the prospective therapeutic applications of this compound by examining the established biological activities of its close analogs.
Potential Therapeutic Areas and Molecular Targets
Based on the extensive research on 5-substituted-1,3,4-thiadiazol-2-amines, the primary potential therapeutic applications for this compound are in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 5-aryl and 5-alkyl-1,3,4-thiadiazol-2-amine derivatives against a variety of human cancer cell lines. The presence of an aromatic ring, such as the phenyl group in the 1-phenylethyl substituent, is often associated with enhanced anticancer activity.[1]
Potential Molecular Targets:
While the precise mechanisms of action are often compound-specific, several key cellular pathways and enzymes have been identified as targets for this class of compounds:
-
Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain derivatives have demonstrated inhibitory activity against Abl kinase, a key target in chronic myelogenous leukemia.[1]
-
Tubulin Polymerization Inhibition: Some heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The structural features of this compound may allow it to bind to tubulin.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death. This mechanism is a possibility for the subject compound.
-
Induction of Apoptosis: Many anticancer agents, including various thiadiazole derivatives, induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore for the development of antimicrobial agents.[2] Derivatives have shown activity against a broad spectrum of bacteria and fungi.
Potential Mechanisms of Action:
The antimicrobial action of thiadiazole derivatives is thought to involve multiple mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Disruption of the bacterial cell wall integrity is a common mechanism for antibacterial agents.
-
Interference with Nucleic Acid Synthesis: Some compounds may inhibit enzymes essential for DNA or RNA synthesis in microbes.
-
Disruption of Metabolic Pathways: Inhibition of key metabolic enzymes can lead to the depletion of essential molecules and microbial cell death.
Quantitative Data for Structurally Related Compounds
The following tables summarize the reported biological activities of 5-substituted-1,3,4-thiadiazol-2-amine derivatives that are structurally analogous to this compound. This data provides a basis for predicting the potential efficacy of the target compound.
Table 1: Anticancer Activity of 5-Aryl/Alkyl-1,3,4-thiadiazole-2-amine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Skin Cancer) | IC50 | 4.27 µg/mL | [3] |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue with 4-methyl substituent | A549 (Lung Cancer) | IC50 | 9.40 µg/mL | [4] |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue with 4-hydroxy substituent | HCT15 (Colon Cancer) | IC50 | 8.25 µg/mL | [4] |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue with 3-methoxy-4-hydroxy substituent | SK-OV-3 (Ovarian Cancer) | IC50 | 7.35 µg/mL | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with benzyl piperidine | MCF-7 (Breast Cancer) | IC50 | 2.32 µg/mL | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with o-ethoxyphenyl piperazine | HepG2 (Liver Cancer) | IC50 | 3.13 µg/mL | [5] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast Cancer) | - | Higher inhibitory activity than cisplatin | [1] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 (Liver Cancer) | IC50 | 4.37 µM | [6] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | A-549 (Lung Cancer) | IC50 | 8.03 µM | [6] |
Table 2: Antimicrobial Activity of 5-Aryl/Alkyl-1,3,4-thiadiazole-2-amine Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | MIC | 20-28 µg/mL | [2] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | MIC | 20-28 µg/mL | [2] |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5d | Candida albicans | MIC | 0.048-3.12 µg/mL | [7] |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5a | Cryptococcus neoformans | MIC | < 0.048 µg/mL | [7] |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for analogous compounds.
General Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amines
A common and efficient method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[8][9]
Materials:
-
2-Phenylpropanoic acid (or its corresponding acyl chloride)
-
Thiosemicarbazide
-
Concentrated sulfuric acid (or phosphorus oxychloride)
-
Appropriate solvents (e.g., methanol, ethanol, or glacial acetic acid)
-
Neutralizing agent (e.g., ammonia solution or sodium bicarbonate)
Procedure:
-
A mixture of 2-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared in a suitable solvent.
-
The dehydrating agent (e.g., concentrated sulfuric acid) is added slowly to the mixture under cooling.
-
The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Visualizations
The following diagrams illustrate potential logical relationships and experimental workflows relevant to the investigation of this compound.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Screening of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide outlines a comprehensive in vitro screening protocol for the novel compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. The methodologies detailed herein are based on established and widely utilized assays for analogous 1,3,4-thiadiazole derivatives, providing a robust framework for the preliminary assessment of this compound's therapeutic potential. This document serves as a practical guide for researchers, offering detailed experimental protocols, data presentation templates, and visual workflows to facilitate a thorough investigation of this promising molecule.
Introduction
Heterocyclic compounds containing the 1,3,4-thiadiazole ring are of significant interest in drug discovery due to their diverse biological activities.[1][2][3][4][13] The mesoionic character of this ring system allows for effective membrane permeability and interaction with various biological targets.[4] This has led to the development of numerous 1,3,4-thiadiazole derivatives with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][6][7][9][11] The title compound, this compound, is a novel derivative that warrants a systematic evaluation of its bioactivity. This guide presents a proposed in vitro screening cascade to elucidate its potential as a therapeutic agent.
Proposed In Vitro Screening Cascade
The following workflow outlines a logical progression for the in vitro evaluation of this compound, starting with broad cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays.
Caption: In Vitro Screening Workflow for this compound.
Anticancer Activity Screening
Numerous 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[1][3] Therefore, the primary assessment of this compound should focus on its anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Control wells receive DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Hypothetical Data Presentation: Anticancer Activity
| Cell Line | Tissue of Origin | IC50 (µM) for this compound | IC50 (µM) for Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 | 1.2 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 32.8 ± 3.5 | 1.8 ± 0.4 |
| A549 | Lung Carcinoma | 41.2 ± 4.0 | 2.5 ± 0.6 |
| VERO | Normal Kidney Epithelial | > 100 | 5.7 ± 0.9 |
Proposed Signaling Pathway: Induction of Apoptosis
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis.[2] A plausible mechanism involves the modulation of the Bax/Bcl-2 ratio and the activation of caspases.
Caption: Proposed Apoptotic Pathway Modulated by the Test Compound.
Antimicrobial Activity Screening
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[6][8][11][14][15] Therefore, it is prudent to screen this compound for antibacterial and antifungal activity.
Experimental Protocol: Disc Diffusion and MIC Determination
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Inoculum Preparation: Bacterial and fungal suspensions are prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Disc Diffusion Assay (Primary Screen):
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly inoculated with the microbial suspension.
-
Sterile paper discs (6 mm) are impregnated with a standard concentration (e.g., 30 µg) of the test compound and placed on the agar surface.
-
Plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
-
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Secondary Screen):
-
Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth or RPMI-1640 medium.
-
Each well is inoculated with the microbial suspension.
-
Plates are incubated under the appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Hypothetical Data Presentation: Antimicrobial Activity
| Microbial Strain | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 18 | 16 |
| Bacillus subtilis | Gram-positive Bacteria | 20 | 8 |
| Escherichia coli | Gram-negative Bacteria | 12 | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 10 | >128 |
| Candida albicans | Fungus | 15 | 32 |
| Aspergillus niger | Fungus | 11 | 128 |
Enzyme Inhibition Screening
Derivatives of 1,3,4-thiadiazole have been reported as inhibitors of various enzymes, such as α-glucosidase and kinases.[7][10] An initial screen against a relevant enzyme class can provide valuable insights into the mechanism of action.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in phosphate buffer (pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, 50 µL of the test compound at various concentrations is mixed with 50 µL of the α-glucosidase solution.
-
The mixture is pre-incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding 50 µL of the pNPG substrate.
-
The plate is incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding 100 µL of 0.2 M sodium carbonate.
-
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Hypothetical Data Presentation: Enzyme Inhibition
| Enzyme | IC50 (µM) for this compound | IC50 (µM) for Acarbose (Control) |
| α-Glucosidase | 45.7 ± 5.2 | 11.5 ± 0.3[7] |
Conclusion
This technical guide provides a comprehensive framework for the in vitro screening of this compound. Based on the extensive literature on the 1,3,4-thiadiazole scaffold, this compound holds significant promise as a potential anticancer and antimicrobial agent. The detailed protocols and data presentation formats herein are intended to guide researchers in conducting a thorough and systematic evaluation of its biological activities. The proposed workflow, from primary screening to mechanism of action studies, will enable a robust assessment of its therapeutic potential and provide a solid foundation for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. chemmethod.com [chemmethod.com]
- 14. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with various biological targets.[1][2] This technical guide focuses on the structure-activity relationship (SAR) of analogs based on the 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine core, providing a comprehensive overview of their biological evaluation, experimental protocols, and potential mechanisms of action.
Quantitative Data Summary
While a dedicated, comprehensive SAR study on a systematic series of this compound analogs is not extensively documented in publicly available literature, we can compile and analyze data from various studies on structurally related 2-amino-1,3,4-thiadiazole derivatives to infer potential SAR trends. The following table summarizes the biological activities of various analogs, highlighting the impact of substitutions on the 5-position of the thiadiazole ring and the 2-amino group.
| Compound ID | Structure | Biological Activity | Assay/Cell Line | IC50/MIC (µM) | Reference |
| 1 | 5-(4-chlorophenyl)-N-(substituted)-1,3,4-thiadiazol-2-amine derivatives | Anticancer | MCF-7, HepG2 | 4e: 1.87 (HepG2), 2.08 (MCF-7); 4i: 2.51 (HepG2), 3.11 (MCF-7) | [3] |
| 2 | 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Antiproliferative | A549 (lung carcinoma) | Not specified | [4] |
| 3 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase inhibitor | K562 (chronic myelogenous leukemia) | 7.4 | [5] |
| 4 | 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivatives | Glutaminyl Cyclase Inhibitor | - | 11c: 0.038 (QC), 0.029 (isoQC) | [2] |
| 5 | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Antibacterial | S. aureus, B. subtilis | 20-28 µg/mL | [6] |
| 6 | N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-... derivatives | Antitubercular | M. tuberculosis H37Rv | Not specified | [6] |
Key Structure-Activity Relationship Insights:
-
Substitution at the 5-position of the Thiadiazole Ring: The nature of the substituent at this position is crucial for activity. Aromatic or heteroaromatic rings are common and appear to contribute significantly to the biological effects. For instance, the presence of a substituted phenyl ring often imparts potent anticancer or antimicrobial activity.[6][7] The specific substitutions on this aromatic ring, such as halogens or electron-withdrawing groups, can further modulate the activity.[8]
-
Substitution on the 2-Amino Group: Derivatization of the 2-amino group is a common strategy to enhance potency and selectivity. The introduction of substituted phenylamino groups or linkage to other heterocyclic moieties, such as thiazole or benzothiazole, has been shown to yield compounds with significant kinase inhibitory or anticancer properties.[4][5]
-
The Phenylethyl Moiety: While data on systematic variations of the 1-phenylethyl group itself is scarce, its presence in antitubercular agents suggests it is a favorable scaffold for interaction with specific biological targets.[6] The stereochemistry of the chiral center in the 1-phenylethyl group could also play a critical role in target binding, an aspect that warrants further investigation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of these analogs. Below are representative protocols for key experiments cited in the literature for 1,3,4-thiadiazole derivatives.
Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Workflow for MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, a member of the versatile 2-amino-1,3,4-thiadiazole class of compounds. This family of heterocyclic molecules is of significant interest in medicinal chemistry due to its wide range of biological activities. The following protocol is based on established synthetic strategies for analogous compounds.
Introduction
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel analogs is a key step in developing new therapeutic agents. The protocol outlined below describes a common and effective method for the preparation of 5-substituted-2-amino-1,3,4-thiadiazoles through the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.
Overall Synthetic Scheme
The synthesis of this compound is a two-step process. The first step involves the formation of an N-acylthiosemicarbazide intermediate from 2-phenylpropanoic acid and thiosemicarbazide. The second step is the intramolecular cyclization of this intermediate to form the desired 1,3,4-thiadiazole ring, typically facilitated by a strong acid like sulfuric acid.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
2-Phenylpropanoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ice
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step 1: Synthesis of 1-(2-Phenylpropanoyl)thiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve 2-phenylpropanoic acid (0.01 mol) in 50 mL of methanol.
-
Add thiosemicarbazide (0.015 mol) to the solution.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
After reflux, cool the mixture to room temperature.
-
Pour the resulting solution into a beaker containing an ice-water mixture.
-
A solid precipitate of 1-(2-phenylpropanoyl)thiosemicarbazide will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2-phenylpropanoyl)thiosemicarbazide.
Step 2: Synthesis of this compound
-
In a clean, dry beaker, carefully add concentrated sulfuric acid (20 mL). Cool the beaker in an ice bath.
-
Slowly and portion-wise, add the dried 1-(2-phenylpropanoyl)thiosemicarbazide (0.02 mol) to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise significantly.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to stir at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice in a separate beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent such as ethanol to yield the pure compound.
Data Presentation
Table 1: Physicochemical and Yield Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | (To be determined experimentally) |
| Yield (%) | (To be determined experimentally) |
| R_f_ value | (To be determined by TLC) |
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Data |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~3050 (Aromatic C-H stretching), ~2950 (Aliphatic C-H stretching), ~1620 (C=N stretching), ~1500 (C=C aromatic stretching), ~700 (C-S stretching) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), δ 7.10 (s, 2H, NH₂), δ 4.20 (q, 1H, CH), δ 1.60 (d, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 168.0 (C-S), δ 155.0 (C=N), δ 142.0, 128.5, 127.0, 126.5 (Aromatic C), δ 40.0 (CH), δ 21.0 (CH₃) |
| Mass Spec. (m/z) | [M+H]⁺ calculated for C₁₀H₁₂N₃S: 206.0746; found: (To be determined) |
Logical Relationship of Synthesis
The following diagram illustrates the key chemical transformations and relationships in the synthesis protocol.
Figure 2: Key components and transformations in the synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood.
-
Perform all reactions in a well-ventilated area or a fume hood.
-
In case of contact with sulfuric acid, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dispose of all chemical waste according to institutional and local regulations.
Application Note: A Robust Analytical HPLC Method for the Quantification of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine in bulk drug substances and pharmaceutical formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments.
This application note describes a validated RP-HPLC method for the determination of this compound. The method is designed to be simple, precise, accurate, and specific, adhering to the guidelines of the International Council for Harmonisation (ICH).[2]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Mobile Phase Gradient
A gradient elution is proposed to ensure the effective separation of the main analyte from any potential impurities or degradation products.
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0.0 | 40 | 60 |
| 10.0 | 90 | 10 |
| 15.0 | 90 | 10 |
| 15.1 | 40 | 60 |
| 20.0 | 40 | 60 |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: For bulk drug analysis, accurately weigh approximately 10 mg of the sample, dissolve it in the diluent in a 100 mL volumetric flask, and dilute to the mark. For dosage form analysis, a procedure involving extraction and filtration may be necessary to achieve a target concentration within the calibration range.
Method Validation Summary
The proposed analytical method should be validated according to ICH Q2(R2) guidelines.[2] The following table summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Typical Results | Acceptance Criteria |
| System Suitability | Tailing factor < 1.5; Theoretical plates > 2000 | Tailing factor ≤ 2.0; Theoretical plates ≥ 2000 |
| Linearity (R²) | > 0.999 | R² ≥ 0.998 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | Intraday < 1.0%; Interday < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | - |
| Specificity | No interference from blank and placebo | Peak purity index > 0.999 |
Experimental Protocols
System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
Calculate the percentage relative standard deviation (%RSD) of the peak areas, the tailing factor, and the number of theoretical plates for the analyte peak.
Linearity
-
Prepare a series of at least five calibration standards from the stock solution.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (R²) of the regression line.
Accuracy
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each concentration level.
Precision
-
Repeatability (Intraday Precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Interday Precision): Analyze the same samples on two different days with different analysts or equipment.
-
Calculate the %RSD for the results.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Visualizations
Experimental Workflow
Caption: Figure 1: HPLC Analysis Workflow
Method Validation Logic
References
Application Notes and Protocols for 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is a small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds.[1] Derivatives of 1,3,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties.[2][3][4][5] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate its transport across cellular membranes, enabling interaction with various intracellular targets.[6]
These application notes provide a comprehensive guide for researchers on how to utilize this compound in a variety of cell-based assays to elucidate its potential therapeutic effects. The following protocols are foundational for assessing the compound's impact on cell viability, proliferation, apoptosis, and underlying signaling pathways. While specific data for this particular compound is not extensively available in public literature, the methodologies described herein represent standard approaches for characterizing novel small molecule inhibitors.[7]
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Breast Adenocarcinoma | ||
| Example: A549 | Lung Carcinoma | ||
| Example: HEK293 | Human Embryonic Kidney |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Example: MCF-7 | Vehicle Control | 48 | ||
| IC50 | 48 | |||
| 2 x IC50 | 48 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
This colorimetric assay is a fundamental method for assessing the effect of a compound on cell proliferation and viability by measuring metabolic activity.[8][9]
Materials:
-
96-well cell culture plates
-
Selected cell lines and appropriate culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[7]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[7]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cytotoxicity.[10]
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]
-
Reagent Addition:
-
Data Acquisition:
-
If using MTT, carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[11]
-
If using XTT, the formazan product is soluble, and this step is not necessary.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[11]
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10][12][13]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge at 500 x g for 5 minutes.[10]
-
Washing: Wash the cells twice with ice-cold PBS.[10]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Analyze the samples on a flow cytometer within one hour.[11]
-
Distinguish between cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and activation levels of specific proteins involved in cellular signaling pathways that may be modulated by the compound.[10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with the compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][10]
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10] Analyze the band intensities to determine changes in protein expression or phosphorylation status.
Visualizations
Caption: Workflow for in vitro characterization.
References
- 1. PubChemLite - this compound (C10H11N3S) [pubchemlite.lcsb.uni.lu]
- 2. chemmethod.com [chemmethod.com]
- 3. Buy 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine [smolecule.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
Applications of 1,3,4-Thiadiazole Derivatives in Drug Discovery: Application Notes and Protocols
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activities of some triazolothiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 16. arjonline.org [arjonline.org]
- 17. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds. This structural motif is a well-established pharmacophore known to exhibit a wide range of biological activities.[1][2][3][4] Derivatives of 2-amino-1,3,4-thiadiazole have shown potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer agents.[2][3][5] Given the therapeutic potential of this chemical class, a structured and comprehensive in vivo experimental design is crucial to elucidate the specific pharmacological profile of this compound.
These application notes provide a detailed framework for the in vivo evaluation of this compound, from initial screening to more specialized efficacy models. The protocols are designed to be adapted based on preliminary in vitro findings that would guide the selection of the most relevant in vivo assays.
Preliminary In Vitro Screening
Prior to initiating in vivo studies, a comprehensive in vitro screening is recommended to identify the most potent biological activity of this compound. This will ensure that the subsequent animal studies are targeted and ethically justified.
Table 1: Recommended In Vitro Screening Panel
| Activity to Screen | Suggested Assays | Cell Lines/Organisms | Positive Controls |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Ciprofloxacin, Fluconazole |
| Anticonvulsant | Maximal Electroshock (MES) simulation in neuronal cell lines, Patch-clamp on sodium channels | SH-SY5Y, Neuro-2a | Phenytoin, Carbamazepine |
| Anti-inflammatory | LPS-induced nitric oxide production in macrophages, COX-1/COX-2 inhibition assays | RAW 264.7 | Indomethacin, Celecoxib |
| Anticancer | MTT or SRB cytotoxicity assays | A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)) | Doxorubicin, Cisplatin |
General In Vivo Experimental Workflow
A phased approach is recommended for the in vivo evaluation of this compound. This workflow ensures a logical progression from initial safety and tolerability assessments to efficacy studies in relevant disease models.
Caption: General workflow for in vivo studies.
Experimental Protocols
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and to identify signs of acute toxicity.
Protocol:
-
Animal Model: Swiss albino mice (male and female, 6-8 weeks old).
-
Groups: 5 groups of 6 animals each (3 male, 3 female).
-
Compound Administration: Administer single doses of this compound via oral gavage or intraperitoneal injection at geometrically increasing doses (e.g., 5, 50, 300, 1000, 2000 mg/kg). A vehicle control group should be included.
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality and time of death.
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).
-
Body weight changes.
-
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of the compound.
Protocol:
-
Animal Model: Sprague-Dawley rats (male, 8-10 weeks old) with jugular vein cannulation.
-
Groups: 2 groups of 3-5 animals each (one for intravenous and one for oral administration).
-
Compound Administration:
-
IV group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Presentation:
Table 2: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Efficacy Study: Anticonvulsant Activity
Based on the known neuroactivity of similar compounds, an anticonvulsant model is a primary candidate for efficacy testing.[6]
Protocol: Maximal Electroshock (MES) Test
-
Animal Model: Swiss albino mice (male, 6-8 weeks old).
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Phenytoin, 25 mg/kg, i.p.)
-
Test Compound (at least 3 dose levels, e.g., 25, 50, 100 mg/kg, i.p. or p.o.)
-
-
Procedure:
-
Administer the test compound or controls.
-
At the time of peak effect (determined from PK studies or literature), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observe the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension.
-
Data Presentation:
Table 3: Anticonvulsant Activity in the MES Test
| Treatment Group | Dose (mg/kg) | Number of Animals Protected / Total | % Protection |
| Vehicle Control | - | ||
| Positive Control | |||
| Test Compound | |||
| Test Compound | |||
| Test Compound |
Efficacy Study: Anti-inflammatory Activity
Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats (male, 150-200 g).
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Compound (at least 3 dose levels, e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or controls.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of paw edema.
-
Data Presentation:
Table 4: Anti-inflammatory Effect on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | ||
| Positive Control | |||
| Test Compound | |||
| Test Compound | |||
| Test Compound |
Efficacy Study: Anticancer Activity
Should in vitro screening indicate significant cytotoxic potential, an in vivo xenograft model would be appropriate.[7]
Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID).
-
Tumor Model: Subcutaneously implant a human cancer cell line that showed high sensitivity in vitro (e.g., 5 x 10^6 MCF-7 cells).
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Doxorubicin, 2 mg/kg, i.v., once a week)
-
Test Compound (at least 2 dose levels, administered daily or as determined by PK data)
-
-
Procedure:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups.
-
Administer treatments for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint: Tumor growth inhibition (TGI).
-
Data Presentation:
Table 5: Anticancer Efficacy in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | ||||
| Positive Control | ||||
| Test Compound | ||||
| Test Compound |
Potential Signaling Pathway
Based on the activities of related compounds, this compound might modulate key signaling pathways involved in inflammation or cancer. For example, it could potentially inhibit the NF-κB pathway.
Caption: Potential inhibition of the NF-κB pathway.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo characterization of this compound. A stepwise approach, beginning with in vitro screening and progressing through safety, pharmacokinetic, and efficacy studies, will enable a thorough evaluation of its therapeutic potential. The specific in vivo models should be selected based on robust in vitro data to maximize the likelihood of success and to adhere to the principles of ethical animal research.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. Buy 1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | 299936-97-3 [smolecule.com]
- 6. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Cell-Based Assay Development for 1,3,4-Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that is a cornerstone in medicinal chemistry due to the wide array of pharmacological activities its derivatives possess.[1][2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4] Particularly in oncology, 1,3,4-thiadiazole derivatives have been shown to interfere with crucial biological processes in cancer cells, such as DNA replication, and to modulate key signaling pathways, making them promising candidates for novel therapeutic agents.[5]
The development of robust cell-based assays is critical for screening new 1,3,4-thiadiazole compounds, characterizing their cytotoxic potential, and elucidating their mechanism of action. This document provides a comprehensive guide and detailed protocols for a tiered assay approach, starting with primary cytotoxicity screening and progressing to secondary assays for apoptosis and cell cycle analysis.
Tier 1: Primary Screening - Cytotoxicity and Viability Assays
The initial step in evaluating a library of 1,3,4-thiadiazole compounds is to assess their general cytotoxicity to determine the dose-dependent effects on cell viability. The MTT and LDH assays are rapid, reliable, and cost-effective methods for this purpose.
Experimental Workflow: Primary Cytotoxicity Screening
References
Application Notes and Protocols for 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is a specific derivative of this class. While detailed studies on this particular compound as a chemical probe are not extensively published, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests its potential as a valuable tool for chemical biology and drug discovery.
These application notes provide a comprehensive guide for researchers on how to characterize and utilize this compound as a chemical probe. The following sections detail hypothetical applications based on the known activities of related compounds, along with detailed protocols for target identification, validation, and cellular assays.
Hypothetical Biological Activity and Applications
Based on the broad spectrum of activities reported for 1,3,4-thiadiazole derivatives, this compound could potentially be explored as a chemical probe in the following areas:
-
Oncology: Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.[5][6][7] This probe could be used to investigate novel anticancer mechanisms, identify new therapeutic targets, and study cellular processes such as apoptosis and cell cycle regulation.[5][6]
-
Infectious Diseases: The 1,3,4-thiadiazole nucleus is present in several antimicrobial agents.[8] This compound could be used to probe bacterial or fungal pathways, identify novel antimicrobial targets, and study mechanisms of drug resistance.
-
Inflammation: Some 1,3,4-thiadiazole derivatives exhibit anti-inflammatory properties.[2] This probe could be valuable in studying inflammatory signaling pathways and identifying key protein targets involved in the inflammatory response.
Data Presentation: Hypothetical Quantitative Data
The following tables present examples of how quantitative data for this compound could be structured.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) after 48h Incubation |
| LoVo (Colon Cancer) | This compound | 3.5 µM |
| Cisplatin (Control) | 2.44 µM | |
| MCF-7 (Breast Cancer) | This compound | 25.8 µM |
| Doxorubicin (Control) | 23.29 µM | |
| HUVEC (Normal Cells) | This compound | >100 µM |
| Cisplatin (Control) | >100 µM |
Table 2: Apoptosis Analysis in LoVo Cells
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Untreated Control | - | 1.2% | 0.8% | 2.0% |
| This compound | 3.5 µM | 15.4% | 8.2% | 23.6% |
| Cisplatin (Control) | 2.5 µM | 18.9% | 10.5% | 29.4% |
Experimental Protocols
The following are detailed protocols for key experiments to validate and utilize this compound as a chemical probe.
Protocol 1: Target Identification using Affinity Chromatography
This protocol describes a direct biochemical method to identify the protein targets of the chemical probe.[9]
1. Synthesis of an Affinity Probe: a. Synthesize an analog of this compound containing a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or an amine for coupling to NHS-activated beads). b. Critical Step: Confirm that the modified probe retains its biological activity in a relevant assay (e.g., cell viability assay).
2. Preparation of Affinity Matrix: a. Covalently couple the synthesized affinity probe to a solid support (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions. b. Prepare a control matrix using beads coupled with a linker but without the probe, or with an inactive analog of the probe.
3. Cell Lysis and Protein Extraction: a. Culture the cells of interest (e.g., LoVo cells) to a sufficient density. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
4. Affinity Pull-down: a. Incubate the cell lysate with the affinity matrix and the control matrix for 2-4 hours at 4°C with gentle rotation. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Protein Identification: a. Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free chemical probe, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE. c. Visualize the protein bands that are specific to the affinity matrix compared to the control matrix using a sensitive protein stain (e.g., silver stain or SYPRO Ruby). d. Excise the specific protein bands and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
Protocol 2: Western Blot for Target Engagement
This protocol is used to confirm that the chemical probe interacts with its identified target in a cellular context.
1. Cell Treatment: a. Plate cells and treat with varying concentrations of this compound for a specified time. Include a vehicle-treated control.
2. Protein Extraction: a. Harvest and lyse the cells as described in Protocol 1. b. Determine the protein concentration of each lysate.
3. SDS-PAGE and Electrotransfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the identified target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using a chemiluminescence imaging system. c. Use a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of the chemical probe on cancer cells.[5]
1. Cell Seeding: a. Seed cancer cells (e.g., LoVo and MCF-7) and a normal cell line (e.g., HUVEC) in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of this compound and a positive control drug (e.g., Cisplatin or Doxorubicin). b. Treat the cells with the compounds for 48 hours. Include vehicle-treated wells as a negative control.
3. MTS Reagent Addition: a. Add MTS reagent to each well according to the manufacturer's protocol. b. Incubate the plates for 1-4 hours at 37°C.
4. Absorbance Measurement: a. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 4: Apoptosis Assay using Flow Cytometry
This protocol quantifies the induction of apoptosis by the chemical probe.[5]
1. Cell Treatment: a. Seed and treat cells with the IC₅₀ concentration of this compound and a positive control for 24 or 48 hours.
2. Cell Staining: a. Harvest the cells, including any floating cells in the media. b. Wash the cells with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions. e. Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Workflow for target identification using an affinity-based chemical probe.
Caption: Hypothetical signaling pathway for apoptosis induction by the chemical probe.
Caption: Experimental workflow for validating the probe's effect on cell viability and apoptosis.
References
- 1. chemmethod.com [chemmethod.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Thiadiazole Libraries
Introduction
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Its unique chemical properties, metabolic stability, and ability to engage in hydrogen bonding make it a valuable core for designing novel therapeutic agents.[3][4] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting compounds.[1][5][6] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries, such as those comprised of 1,3,4-thiadiazole derivatives, to identify promising lead compounds for drug development.[7]
This document provides detailed application notes and experimental protocols for conducting HTS assays on 1,3,4-thiadiazole libraries, focusing on anticancer, antimicrobial, and enzyme inhibition screening.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Formulation of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, a scaffold known for a wide range of biological activities, including potential anticancer and anticonvulsant properties.[1] Preclinical evaluation in animal models is a critical step in the drug development pipeline. However, like many heterocyclic compounds, this compound is predicted to have low aqueous solubility, a significant hurdle for achieving adequate and reproducible exposure in in vivo studies. The predicted XlogP (a measure of lipophilicity) for this compound is 2.3, indicating moderate lipophilicity and further suggesting poor water solubility.[2]
These application notes provide a comprehensive guide to developing suitable formulations for this compound for administration in animal models. The protocols outlined below are designed to enable researchers to systematically evaluate and select an appropriate vehicle for oral (PO), intraperitoneal (IP), and intravenous (IV) administration routes.
Compound Properties
A summary of the known and predicted properties of this compound is presented below. These parameters are essential for guiding formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃S | [2] |
| Molecular Weight | 205.28 g/mol | [2] |
| Predicted XlogP | 2.3 | [2] |
| Aqueous Solubility | Predicted to be low; experimentally confirmed as "almost insoluble in water" for similar compounds. | [2] |
| Known Solvents | Similar thiadiazole derivatives are soluble in DMSO, acetone, and methanol. | [3] |
Formulation Development Workflow
The selection of an appropriate formulation is a stepwise process that begins with solubility screening and progresses to vehicle selection based on the intended route of administration and the required dose. The following workflow provides a systematic approach to formulating this compound.
Caption: A stepwise workflow for developing a suitable formulation.
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Panel of vehicles (see Table 2)
-
Glass vials (e.g., 2 mL)
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification (optional, for precise measurement)
Procedure:
-
Accurately weigh 2-5 mg of the test compound into a series of individual glass vials.
-
Add a small, precise volume (e.g., 100 µL) of a selected vehicle to each vial.
-
Vortex each vial vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials on an orbital shaker at room temperature for 24 hours to allow them to reach equilibrium.
-
After 24 hours, visually inspect each vial for undissolved material.
-
If undissolved solid is present, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant for analysis.
-
For a semi-quantitative assessment, if no solid is visible, add another 2-5 mg of the compound and repeat steps 2-5 to estimate the saturation point.
-
For a quantitative assessment, analyze the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC).
Data Presentation:
Table 2: Solubility Screening Vehicles and Results
| Vehicle Class | Vehicle | Target Route(s) | Observations (e.g., Clear Solution, Hazy, Undissolved Solid) | Approximate Solubility (mg/mL) |
| Aqueous | Saline (0.9% NaCl) | PO, IP, IV | ||
| 5% Dextrose in Water (D5W) | PO, IP, IV | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | PO, IP, IV | |||
| Co-solvents | 10% DMSO in Saline | IP, IV | ||
| 20% PEG 400 in Saline | PO, IP, IV | |||
| 30% Propylene Glycol in D5W | PO, IP, IV | |||
| Surfactants | 10% Solutol HS 15 in Water | PO, IV | ||
| 2% Tween 80 in Saline | PO, IP, IV | |||
| Cyclodextrins | 20% (w/v) HP-β-CD in Water | PO, IP, IV | ||
| 25% (w/v) SBE-β-CD in Water | PO, IP, IV | |||
| Oils/Lipids | Corn Oil | PO | ||
| Sesame Oil | PO | |||
| Suspension | 0.5% (w/v) Na-CMC in Water | PO | ||
| Agents | 1% (w/v) Methylcellulose in Water | PO |
Note: The concentrations of co-solvents and other excipients should be kept to a minimum to avoid toxicity.
Protocol 2: Preparation of an Aqueous Solution
Applicability: This protocol is suitable if solubility screening reveals adequate solubility (>1 mg/mL, dose-dependent) in an aqueous vehicle like saline, D5W, or a cyclodextrin-based solution.
Materials:
-
This compound
-
Selected aqueous vehicle (e.g., 25% SBE-β-CD in sterile water)
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
pH meter (if applicable)
-
Sterile filter (0.22 µm) for IV formulations
Procedure:
-
Calculate the required amount of compound and vehicle for the final desired concentration and volume.
-
Add the vehicle to a sterile beaker with a magnetic stir bar.
-
Slowly add the weighed compound to the vehicle while stirring.
-
Continue stirring until the compound is fully dissolved. Gentle warming (30-40°C) may be used to aid dissolution, but stability must be considered.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For IV administration, sterile filter the final solution through a 0.22 µm filter into a sterile container.
Protocol 3: Preparation of a Co-Solvent Formulation
Applicability: This is a common strategy for compounds with poor aqueous solubility but good solubility in water-miscible organic solvents.[4]
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, PEG 400)
-
Aqueous diluent (e.g., Saline, D5W)
-
Sterile tubes or vials
Procedure:
-
Determine the final desired concentration and the co-solvent ratio (e.g., 10% DMSO, 40% PEG 400, 50% Saline).
-
Weigh the required amount of the compound and dissolve it completely in the organic co-solvent(s) first (e.g., dissolve in DMSO and PEG 400). Vortex or sonicate if necessary.
-
Once fully dissolved, slowly add the aqueous diluent dropwise while vortexing. This is a critical step to avoid precipitation of the compound.
-
Observe the final formulation for any signs of precipitation or cloudiness. The final mixture should be a clear solution.
Safety Note: High concentrations of some co-solvents like DMSO can cause local irritation and other toxicities. Always use the minimum concentration necessary to achieve solubilization.
Protocol 4: Preparation of a Suspension for Oral Gavage
Applicability: This is the default approach for oral administration when the compound is not sufficiently soluble in other acceptable vehicles.[5]
Materials:
-
This compound
-
Suspending agent (e.g., 0.5% w/v Sodium Carboxymethylcellulose - Na-CMC)
-
Wetting agent (optional, e.g., 0.1% Tween 80)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Purified water
Procedure:
-
Vehicle Preparation: Prepare the suspending vehicle by slowly adding the Na-CMC to the purified water while stirring continuously to prevent clumping. Allow it to stir for several hours until a clear, viscous solution is formed.[5]
-
Particle Size Reduction: If the compound's particles are large, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension stability.
-
Wetting and Levigation: Add a few drops of the vehicle (or a wetting agent like Tween 80) to the powdered compound in the mortar. Mix to form a smooth, thick paste. This process, called levigation, ensures the particles are uniformly wetted and disperses them.[5]
-
Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition, to achieve the final desired concentration and volume.
-
Homogenization: Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The suspension should be milky and uniform.
-
Storage and Use: Store in a well-closed container. Always stir or vortex the suspension vigorously before each dose administration to ensure uniformity.
Signaling Pathways and Experimental Logic
The ultimate goal of formulation is to deliver the active compound to its site of action. While the specific signaling pathway of this compound is likely under investigation, its formulation directly impacts its bioavailability and ability to engage with its molecular target(s).
Caption: The logical flow from drug formulation to biological effect.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that ensures adequate and consistent drug exposure. Due to its predicted poor aqueous solubility, a systematic approach starting with solubility screening is essential. For oral administration, a micronized suspension in an aqueous vehicle such as 0.5% Na-CMC is a robust starting point. For parenteral routes, formulations utilizing co-solvents, surfactants, or cyclodextrins will likely be necessary. The protocols provided herein offer a comprehensive framework for researchers to develop and characterize a suitable formulation for their specific preclinical studies.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. PubChemLite - this compound (C10H11N3S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound, is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[1][2][3] In this case, 2-phenylpropanoic acid would be reacted with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1][4]
Q2: What are the typical yields for this type of synthesis?
Yields can vary significantly based on the specific substrate and reaction conditions. While some methods report yields as high as 91% or more for similar compounds, particularly in optimized or solvent-free reactions, it is not uncommon to experience lower yields, especially during initial attempts.[5]
Q3: How do reaction conditions influence the formation of the desired 1,3,4-thiadiazole versus the 1,2,4-triazole isomer?
The pH of the reaction medium is a critical factor. Acidic conditions, such as the use of concentrated H₂SO₄ or HCl, strongly favor the formation of the 1,3,4-thiadiazole ring.[6][7] Conversely, alkaline (basic) conditions tend to promote the formation of the isomeric 1,2,4-triazole-3-thiol as a side product or even the major product.[7]
Q4: Are there greener or milder alternatives to strong acids like H₂SO₄ and POCl₃?
Yes, several alternatives have been explored to circumvent the harsh conditions and potential side reactions associated with strong acids. Polyphosphate ester (PPE) has been used as a medium for the reaction of carboxylic acids and thiosemicarbazide, offering a one-pot synthesis method.[8][9] Additionally, solid-phase synthesis using phosphorus pentachloride at room temperature has been reported to give high yields.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Purity of Starting Materials: Impurities in 2-phenylpropanoic acid or thiosemicarbazide can inhibit the reaction. 2. Ineffective Dehydrating Agent: The cyclizing agent may be old, hydrated, or insufficient. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Ensure the purity of all reagents before starting the synthesis. Recrystallize if necessary. 2. Use a fresh, anhydrous dehydrating agent (e.g., conc. H₂SO₄, POCl₃, PPA). Optimize the molar ratio of the dehydrating agent to the reactants. 3. Gradually increase the reaction temperature while monitoring for any signs of decomposition. For H₂SO₄-catalyzed reactions, temperatures between 60-70°C are often employed.[1] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Side Products (e.g., 1,2,4-triazole isomer) | 1. Incorrect pH: The reaction conditions may not be sufficiently acidic, or localized basic conditions may be present. 2. Reaction Temperature Too High: Excessive heat can sometimes lead to undesired side reactions or decomposition. | 1. Ensure a strongly acidic environment. The cyclization should be carried out in a strong acid like concentrated H₂SO₄.[6][7] 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may have some solubility in the aqueous work-up solution, leading to loss of material. 2. Presence of Unreacted Starting Materials: Incomplete reaction will contaminate the crude product. 3. Formation of Tarry Byproducts: Harsh reaction conditions can sometimes lead to the formation of polymeric or tarry materials. | 1. After pouring the acidic reaction mixture onto ice, ensure the pH is carefully neutralized (e.g., with ammonia or sodium carbonate solution to pH 8-8.2) to precipitate the product fully.[5] Chill the solution to minimize solubility. 2. Monitor the reaction to completion with TLC. For purification, recrystallization from a suitable solvent such as ethanol or a DMF/water mixture is often effective.[4][5] 3. Consider milder reaction conditions, such as using polyphosphate ester (PPE) or solid-phase synthesis.[5][8] |
Data Presentation
Table 1: Comparison of Cyclizing Agents and Conditions for 2-Amino-1,3,4-thiadiazole Synthesis
| Cyclizing Agent | Starting Materials | Typical Conditions | Reported Yields (for similar compounds) | Reference(s) |
| Conc. H₂SO₄ | Carboxylic Acid + Thiosemicarbazide | Heat at 60-70°C for several hours. | 50-90% | [1] |
| POCl₃ | Carboxylic Acid + Thiosemicarbazide | Reflux for 1-3 hours. | Can be variable, sometimes lower than H₂SO₄. | [1][4] |
| Polyphosphoric Acid (PPA) | Aliphatic Acid + Thiosemicarbazide | Heat at 100-120°C for 1-2 hours. | ~92.5% | |
| Phosphorus Pentachloride (PCl₅) | Carboxylic Acid + Thiosemicarbazide | Solid-phase grinding at room temperature. | >91% | [5] |
| Polyphosphate Ester (PPE) | Carboxylic Acid + Thiosemicarbazide | Heat in chloroform. | 44-70% | [8][9] |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Sulfuric Acid
This protocol is a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-Phenylpropanoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Ammonia solution or Sodium Carbonate solution for neutralization
-
Ethanol or DMF/water for recrystallization
Procedure:
-
In a round-bottom flask, carefully add thiosemicarbazide (1 equivalent) portion-wise to chilled concentrated sulfuric acid.
-
To this mixture, add 2-phenylpropanoic acid (1 equivalent) in small portions while maintaining the temperature below 20°C with an ice bath.
-
After the addition is complete, slowly heat the mixture to 60-70°C and maintain this temperature with stirring for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralize the resulting solution to a pH of 8-9 with a suitable base (e.g., concentrated ammonia solution or saturated sodium carbonate solution) while keeping the mixture cool in an ice bath.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
References
- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and solutions
Technical Support Center: 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility challenges with this compound. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
This guide addresses specific problems you might face during your experiments and offers step-by-step solutions.
Issue 1: My compound, this compound, precipitates when I dilute my DMSO stock into an aqueous buffer.
-
Question: Why is my compound crashing out of solution, and what is the first thing I should do?
-
Answer: This is a common problem for hydrophobic compounds. The drastic change from a polar aprotic solvent like DMSO to a highly polar aqueous environment causes the compound to precipitate.[1] Your initial concentration may be too high for its aqueous solubility limit. The first step is to try preparing a more dilute solution.[1]
-
-
Question: I've tried a lower concentration, but I'm still seeing precipitation. What's my next move?
-
Answer: The method of dilution is critical. Instead of adding the buffer to your DMSO stock, try adding the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation and precipitation.[1] If this fails, you should proceed to a systematic solvent screening or pH adjustment.
-
-
Question: How do I systematically test for a better solvent system?
-
Answer: A co-solvent screening is a standard approach. You can prepare a series of aqueous buffers containing increasing percentages of a water-miscible organic solvent (e.g., ethanol, isopropanol, or PEG 400). This helps to decrease the overall polarity of the solvent system, potentially increasing the solubility of your hydrophobic compound.[2]
-
Issue 2: My biological assay results are inconsistent, even with the same batch of the compound.
-
Question: What could be causing this variability in my results?
-
Answer: Inconsistent results are often linked to underlying solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments if it's not fully dissolved or if it precipitates over the course of the experiment.[3]
-
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Visual Inspection: Always visually confirm that your stock solution is fully dissolved before making dilutions. If needed, gentle warming or sonication can help.[4]
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions from your stock for each experiment. This minimizes the risk of compound degradation or precipitation over time.[3]
-
Use a Formulation Strategy: If solubility remains a problem, consistently using a proven solubility enhancement technique, such as a co-solvent system or pH adjustment, will lead to more reproducible results.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound contribute to its poor solubility?
Answer: The compound's structure has two key features that influence its solubility:
-
Hydrophobic Groups: The presence of a phenyl ring and an ethyl group makes the molecule significantly nonpolar (hydrophobic). The hydrocarbon portion of the molecule is resistant to forming favorable interactions with water.[5]
-
Crystalline Structure: The 1,3,4-thiadiazole ring is a planar, aromatic-like heterocyclic system.[6] Molecules like this often pack efficiently into a stable crystal lattice, which requires a significant amount of energy to break apart during dissolution.
Q2: My compound has an amine group. How does pH affect its solubility?
Answer: The 2-amino group on the thiadiazole ring is basic and can be protonated. Adjusting the pH of the aqueous solution can dramatically impact solubility.[7]
-
At low pH (acidic conditions): The amine group will accept a proton to become a positively charged ammonium salt (R-NH3+). This ionized form is generally much more soluble in water than the neutral form.[8]
-
At high pH (basic conditions): The amine group will remain in its neutral, uncharged form (R-NH2), which is less soluble. Therefore, lowering the pH of your buffer is a primary strategy to investigate for increasing the solubility of this compound.[9]
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
Answer:
-
Kinetic Solubility: This measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution (usually DMSO). It reflects the concentration at which the compound starts to precipitate under these non-equilibrium conditions and is often used in high-throughput screening.[10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[12] This value is crucial for later-stage drug development and formulation.[10]
For initial troubleshooting and in vitro assays, determining the kinetic solubility is typically the most relevant.[13]
Q4: Are there other advanced techniques to improve solubility for in vivo studies?
Answer: Yes, for more challenging cases, especially for animal studies, several formulation strategies can be employed:
-
Co-solvent/Surfactant Mixtures: A common approach involves dissolving the compound in a mixture of a solvent (like DMSO), a surfactant (like Tween® 80 or Cremophor® EL), and a vehicle (like saline or water).[9]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic this compound, forming an inclusion complex that is more water-soluble.[3]
Data Presentation
Since specific solubility data for this compound is not publicly available, the following tables are provided as templates for you to record your experimental findings in a structured manner.
Table 1: Co-Solvent Screening Results
| Co-Solvent | % Co-Solvent (v/v) in Buffer | Visual Observation (Precipitate Y/N) | Approximate Solubility (µM) |
|---|---|---|---|
| Ethanol | 1% | ||
| Ethanol | 2% | ||
| Ethanol | 5% | ||
| PEG 400 | 1% | ||
| PEG 400 | 2% |
| PEG 400 | 5% | | |
Table 2: pH-Dependent Solubility Profile
| Buffer pH | Visual Observation (Precipitate Y/N) | Approximate Solubility (µg/mL) | Molar Solubility (µM) |
|---|---|---|---|
| 4.0 | |||
| 5.0 | |||
| 6.0 | |||
| 7.4 |
| 8.0 | | | |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by UV-Vis Spectrophotometry
This protocol outlines a method to determine the kinetic solubility of your compound.[14]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: In a 96-well plate, add 198 µL of your aqueous test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells. This creates a final compound concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Equilibration: Incubate the plate at room temperature for 2 hours with gentle shaking.[10]
-
Separation: Filter the plate using a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.
-
Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax using a UV-Vis spectrophotometer.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile and water (or another solvent system where the compound is fully soluble).
Protocol 2: pH Adjustment to Enhance Solubility
This protocol details how to use pH to increase the solubility of your amine-containing compound.
-
Determine pKa: If not known, estimate the pKa of the 2-amino group using chemical prediction software. The pKa of similar aromatic amines can range widely, but they are typically weakly basic.
-
Prepare Buffers: Prepare a series of buffers with pH values below the estimated pKa (e.g., pH 4.0, 5.0, 6.0) and a physiological buffer (pH 7.4).
-
Solubility Testing: Create a suspension of your compound in each buffer at a concentration known to be above its solubility limit.
-
Equilibration: Shake the suspensions at a constant temperature for 24 hours to reach equilibrium.[12]
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[2] The buffer that yields the highest concentration is the most suitable for solubilizing your compound.
Visualizations
Caption: A workflow for troubleshooting low solubility issues.
Caption: Effect of pH on the solubility of an amine-containing compound.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Purification of 5-Substituted-1,3,4-Thiadiazol-2-amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-substituted-1,3,4-thiadiazol-2-amines?
The most prevalent methods involve the cyclization of thiosemicarbazide or its derivatives with carboxylic acids or related compounds.[1][2][3] Key approaches include:
-
Dehydrative cyclization of acylthiosemicarbazides: This is a widely used method where a carboxylic acid and thiosemicarbazide are condensed, often with a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), to form the thiadiazole ring.[4][5]
-
Oxidative cyclization of thiosemicarbazones: Thiosemicarbazones, formed from the condensation of an aldehyde with thiosemicarbazide, can be cyclized to 2-amino-1,3,4-thiadiazoles using an oxidizing agent such as ferric chloride.[6]
-
One-pot synthesis: Several methods allow for the direct conversion of a carboxylic acid and thiosemicarbazide to the corresponding 2-amino-1,3,4-thiadiazole without isolating the intermediate acylthiosemicarbazide.[3][7]
Q2: What are the typical impurities I might encounter in my crude product?
Common impurities can include:
-
Unreacted starting materials: Thiosemicarbazide and the starting carboxylic acid or aldehyde can be present if the reaction has not gone to completion.
-
Acylthiosemicarbazide intermediate: The open-chain intermediate may not have fully cyclized.
-
1,3,4-Oxadiazole byproduct: Desulfurization of the thiosemicarbazide or thiadiazole can lead to the formation of the corresponding 1,3,4-oxadiazole, particularly under harsh oxidative or acidic conditions.[4][8][9]
-
Side-reaction products: Depending on the specific reagents and conditions, other side reactions can occur.
Q3: My 2-amino-1,3,4-thiadiazole is showing poor solubility. What solvents can I use for recrystallization?
These compounds are often crystalline solids with limited solubility in common organic solvents.[6] Effective recrystallization solvents reported in the literature include:
It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific compound.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired 5-substituted-1,3,4-thiadiazol-2-amine, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Reaction Completion:
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Look for the disappearance of starting materials (thiosemicarbazide and the carboxylic acid/aldehyde) and the appearance of the product spot/peak. The acylthiosemicarbazide intermediate may also be visible.
-
-
Troubleshoot Reaction Conditions (if incomplete):
-
Increase Reaction Time or Temperature: Some cyclizations require prolonged heating to go to completion. Cautiously increase the temperature or extend the reaction time and continue to monitor by TLC.
-
Check Reagent Purity and Stoichiometry: Ensure that all starting materials are pure and that the molar ratios are correct. Impurities in the starting materials can inhibit the reaction.
-
Use a Stronger Dehydrating/Oxidizing Agent: If using a dehydrating agent for cyclization (e.g., in the synthesis from a carboxylic acid), consider using a more potent one. For oxidative cyclizations, ensure the oxidizing agent is active and used in the correct amount.
-
-
Troubleshoot Workup and Isolation (if reaction is complete):
-
Optimize Extraction: The basicity of the 2-amino group means the compound's solubility is pH-dependent. During aqueous workup, ensure the pH of the aqueous layer is adjusted to maximize the precipitation or extraction of your product into the organic phase.
-
Ensure Complete Precipitation: If isolating the product by precipitation, ensure the solution is sufficiently cooled and that enough time is allowed for complete precipitation. Adding an anti-solvent can sometimes improve yields.
-
Issue 2: Multiple Spots on TLC After Reaction
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The following guide will help you identify the potential components.
Caption: Logic diagram for identifying impurities on a TLC plate.
Potential Impurities and Their Characteristics:
| Compound | Typical Polarity | Identification Notes |
| Starting Carboxylic Acid | Can vary, often polar | May streak on silica gel. |
| Starting Aldehyde | Less polar than carboxylic acid | |
| Thiosemicarbazide | Highly polar | Often remains at the baseline in many solvent systems. |
| Acylthiosemicarbazide Intermediate | More polar than the final product | This is a common impurity if the cyclization is incomplete. |
| 5-Substituted-1,3,4-thiadiazol-2-amine (Product) | Moderately polar | The Rf value will depend on the substituent at the 5-position. |
| 1,3,4-Oxadiazole Byproduct | Often has a similar polarity to the thiadiazole product | Can be difficult to separate from the desired product by standard silica gel chromatography.[4][8] |
Experimental Protocols for Identification and Separation:
-
Co-spotting: On a TLC plate, spot your crude reaction mixture, your starting materials, and a co-spot (a spot of the crude mixture on top of a spot of the starting material). This will help confirm the presence of unreacted starting materials.
-
Preparative TLC or Column Chromatography: If you have significant amounts of impurities, you can separate them using preparative TLC or column chromatography for further characterization by techniques like NMR and Mass Spectrometry.
-
LC-MS Analysis: This is a powerful tool to quickly identify the molecular weights of the different components in your mixture, which can help in deducing their structures.
Issue 3: Difficulty in Purifying the Product by Column Chromatography
The basic nature of the 2-amino group can lead to poor peak shape (tailing) and sometimes irreversible adsorption on standard silica gel.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Solution |
| Peak Tailing | Strong interaction of the basic amine with acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (NEt₃) or ammonia in methanol.[11] |
| Product not eluting | The product is too strongly adsorbed to the silica gel. | 1. Increase the polarity of the eluent. 2. Add a basic modifier as described above. |
| Co-elution with impurities | Impurities have similar polarity to the product. | 1. Try a different solvent system. 2. Consider an alternative purification technique such as reversed-phase chromatography or recrystallization. |
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen eluent (e.g., ethyl acetate/hexane).
-
Add Modifier: Add 0.1-1% triethylamine to the eluent.
-
Pack the Column: Pack the column with the modified slurry.
-
Equilibrate: Run several column volumes of the modified eluent through the column to ensure it is fully equilibrated.
-
Load Sample: Dissolve your crude product in a minimum amount of the modified eluent or a suitable solvent and load it onto the column.
-
Elute: Run the column with the modified eluent, collecting fractions and monitoring by TLC.
Alternative Purification Strategies:
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography can be a good alternative. Use a C18 column with a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for obtaining highly pure material.
By systematically addressing these common challenges, researchers can improve the efficiency and success rate of purifying 5-substituted-1,3,4-thiadiazol-2-amines.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. jocpr.com [jocpr.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,3,4-Thiadiazole Ring Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the formation of the 1,3,4-thiadiazole ring. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 1,3,4-thiadiazole ring?
A1: The most prevalent starting materials for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazides and their derivatives.[1][2][3] These are often reacted with carboxylic acids, acyl chlorides, or acid anhydrides. Other common precursors include acylhydrazines, which can be reacted with carbon disulfide or isothiocyanates.[3][4]
Q2: What are the typical cyclizing agents used for 1,3,4-thiadiazole formation?
A2: A variety of cyclizing and dehydrating agents are employed to facilitate the ring closure. Commonly used agents include strong acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA).[5] Phosphorus oxychloride (POCl₃) is also a frequently used reagent for this transformation.[5][6] The choice of the cyclizing agent can be crucial for the reaction's success and may depend on the specific substrates being used.[5]
Q3: My reaction is giving a low yield. What are the potential causes?
A3: Low yields in 1,3,4-thiadiazole synthesis can be attributed to several factors:
-
Incomplete cyclization: This can be due to insufficient heating or the use of a weak dehydrating agent.
-
Side reactions: The formation of byproducts, such as 1,2,4-triazoles, can significantly reduce the yield of the desired 1,3,4-thiadiazole. This is particularly common under alkaline conditions.[7]
-
Hydrolysis of intermediates: Thiosemicarbazide intermediates can be susceptible to hydrolysis, especially in the presence of strong acids and water.
-
Poor quality of starting materials: Impurities in the reactants can interfere with the reaction.
-
Substituent effects: The electronic nature of the substituents on your starting materials can influence the reaction rate and overall yield.
Q4: I am observing the formation of a side product. How can I minimize it?
A4: A common side product in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides is the isomeric 1,2,4-triazole. The formation of the 1,3,4-thiadiazole is generally favored in acidic media, while alkaline conditions tend to promote the formation of the 1,2,4-triazole.[7] Therefore, careful control of the reaction pH is crucial for minimizing the formation of this side product. Monitoring the reaction by Thin Layer Chromatography (TLC) can help in identifying the formation of side products early on.
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
A5: Yes, microwave-assisted synthesis has emerged as a greener alternative to conventional heating methods.[8][9] Microwave irradiation can often lead to shorter reaction times, higher yields, and simpler work-up procedures.[8][9] Additionally, research into solvent-free reaction conditions and the use of less toxic reagents is ongoing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Ineffective cyclizing/dehydrating agent. | Ensure the agent (e.g., H₂SO₄, POCl₃) is of good quality and used in sufficient quantity. Consider trying a different agent if one is not effective.[5] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while excessive heat can cause degradation.[5] | |
| Poor solubility of starting materials. | If reactants are not dissolving, try alternative solvents such as THF, dioxane, or isopropanol.[5] | |
| Incorrect reaction time. | Monitor the reaction progress using TLC to determine the optimal reaction time.[5] | |
| Formation of Multiple Products on TLC | Isomeric byproduct formation (e.g., 1,2,4-triazole). | Conduct the cyclization in an acidic medium to favor the formation of the 1,3,4-thiadiazole.[7] |
| Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Increase reaction time or temperature if necessary, while being mindful of potential product degradation. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | Improve purification methods. Recrystallization from a suitable solvent (e.g., ethanol, DMF) is often effective. Column chromatography may be necessary for complex mixtures. |
| Product is an oil or difficult to crystallize. | Try triturating the crude product with a non-polar solvent to induce crystallization. If the product is a salt, neutralization may be required. |
Data Presentation: Reaction Conditions for 1,3,4-Thiadiazole Synthesis
Table 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles from Thiosemicarbazide and Carboxylic Acids
| Cyclizing Agent | Temperature | Reaction Time | Yield (%) | Reference |
| POCl₃ | 80-90 °C | 1 hour | Varies (up to 95.7%) | [10][11] |
| H₂SO₄ (conc.) | Room Temp. | 1 hour | 22-70% | [12] |
| Polyphosphate Ester (PPE) | 85 °C | 1 hour | Good | [13] |
| PCl₅ (Solid-phase) | Room Temp. | 10 min (grinding) | >91% | [10] |
Table 2: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives
| Starting Materials | Power | Time | Yield (%) | Reference |
| Isoniazid & Aromatic Aldehyde | 300 W | 3 min | Good | [14] |
| Thiosemicarbazide & Maleic Anhydride & Hydrazonoyl Chlorides | 500 W | 4-8 min | High | [15] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole using Phosphorus Oxychloride (POCl₃)[12]
-
To a mixture of the desired aromatic carboxylic acid (3.00 mmol) in phosphorus oxychloride (10 mL), stir for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Concentrated Sulfuric Acid[13]
-
To the corresponding thiosemicarbazide (0.006 mol), add concentrated H₂SO₄ (1 mL) under stirring.
-
Stir the reaction mixture at room temperature for one hour.
-
Add the reaction mixture dropwise into cold water and continue stirring until a solid product is obtained.
-
Separate the solid product by filtration and dry it under vacuum at 45-50 °C.
-
Purify the crude product by crystallization from ethanol.
Visualizations
References
- 1. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 12. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine when dissolved in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound in DMSO.
Issue 1: Compound Precipitation or Cloudiness in DMSO Stock Solution
| Potential Cause | Recommended Action |
| Supersaturated Solution | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. If precipitation persists, consider preparing a less concentrated stock solution. |
| Use of Old or Hydrated DMSO | Use fresh, anhydrous (≤0.05% water) DMSO. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of many organic compounds.[1][2] |
| Inappropriate Storage Temperature | For short-term storage, keep stock solutions at 4°C. For long-term storage, store at -20°C or -80°C in tightly sealed vials.[2] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.[1][2] |
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions regularly and avoid prolonged storage at room temperature.[3] Protect the solution from light by using amber vials or wrapping vials in aluminum foil.[2] |
| Inaccurate Concentration | Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. If necessary, briefly warm and sonicate the solution.[1] |
| Reaction with DMSO or Impurities | Use high-purity, anhydrous DMSO. Be aware that DMSO can act as an oxidant, especially at elevated temperatures.[4] Consider performing a stability study to assess degradation over time (see Experimental Protocols). |
| Oxidation | To minimize oxidation, consider bubbling an inert gas like nitrogen or argon through the DMSO stock solution before sealing and storing.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For most in vitro biological assays, DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds, including those with heterocyclic structures like 1,3,4-thiadiazoles.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in the appropriate volume of anhydrous DMSO. Vortexing and gentle warming (e.g., to 37°C) or sonication can aid in complete dissolution.[1] Always visually inspect the solution to ensure there are no undissolved particles.
Q3: What are the potential degradation pathways for this compound in DMSO?
A3: While the 1,3,4-thiadiazole ring is generally stable due to its aromatic nature, degradation can still occur.[5] Potential pathways include oxidation of the amine group, especially in the presence of oxygen and light.[6][7] Additionally, DMSO itself can decompose at elevated temperatures, and its decomposition products could potentially react with the compound.[4][8][9]
Q4: How can I assess the stability of my compound in DMSO?
A4: A stability study using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. This involves analyzing the purity of the compound in the DMSO stock solution at different time points and under various storage conditions. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: Are there any known incompatibilities of 1,3,4-thiadiazole derivatives?
A5: 1,3,4-thiadiazoles are generally stable heterocyclic compounds.[5][10] However, the presence of the amine group could lead to reactions with strong acids, bases, or oxidizing agents. It is advisable to avoid storing the compound in DMSO with other reactive substances.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in DMSO, as would be generated from a stability study.
Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures (Protected from Light)
| Storage Temperature | Purity (%) at Day 0 | Purity (%) at Day 7 | Purity (%) at Day 30 |
| -80°C | 99.8 | 99.7 | 99.6 |
| -20°C | 99.8 | 99.5 | 99.2 |
| 4°C | 99.8 | 98.9 | 97.5 |
| Room Temperature (25°C) | 99.8 | 95.2 | 88.1 |
Table 2: Effect of Light Exposure on the Stability of this compound (10 mM in DMSO) at Room Temperature (25°C)
| Condition | Purity (%) at Day 0 | Purity (%) at Day 3 | Purity (%) at Day 7 |
| Protected from Light | 99.8 | 97.8 | 95.2 |
| Exposed to Ambient Light | 99.8 | 92.1 | 85.4 |
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 205.28 g/mol )
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of the compound for the desired volume of 10 mM stock solution (e.g., for 1 mL, weigh 2.05 mg).
-
Add the weighed compound to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
For long-term storage, aliquot into single-use tubes.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: HPLC-Based Stability Assessment
-
Objective: To determine the purity of this compound in a DMSO stock solution over time and under different storage conditions.
-
Materials:
-
10 mM stock solution of the compound in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
HPLC vials
-
-
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The peak area of the parent compound at T=0 is considered 100% purity.
-
-
Sample Storage:
-
Store aliquots of the 10 mM stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature; protected from light and exposed to light).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a stored aliquot.
-
Prepare a diluted sample for HPLC analysis as in the T=0 step.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage purity at each time point by comparing the peak area of the parent compound to the T=0 peak area.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. isres.org [isres.org]
- 6. Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Permeability of Thiadiazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of thiadiazole-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A common reason for this discrepancy is poor cell permeability. The thiadiazole scaffold itself is often associated with good liposolubility, which can aid in crossing cell membranes.[1] However, the overall physicochemical properties of the specific derivative dictate its ability to reach intracellular targets. Factors such as excessive lipophilicity, poor aqueous solubility, or recognition by efflux pumps can limit its intracellular concentration.
Q2: What are the key physicochemical properties of thiadiazole compounds that influence their cell permeability?
Several key physicochemical properties are critical for predicting the cell permeability of small molecules, including thiadiazole derivatives:
-
Lipophilicity (LogP): An optimal LogP (typically between 1 and 3 for oral drugs) is crucial. While lipophilicity is required to enter the lipid bilayer, very high lipophilicity can cause the compound to become trapped in the membrane.
-
Molecular Weight (MW): Lower molecular weight compounds generally exhibit better passive diffusion.
-
Polar Surface Area (PSA): A lower PSA is generally preferred for passive diffusion across the hydrophobic cell membrane.
-
Aqueous Solubility: Poor solubility in the assay medium can lead to an overestimation of poor permeability, as the compound may precipitate before it has a chance to cross the cell membrane.
-
pKa: The ionization state of the compound at physiological pH affects its charge and, consequently, its ability to cross the lipid membrane.
Q3: How can I improve the cell permeability of my lead thiadiazole compound?
There are two primary strategies to consider:
-
Chemical Modification: Structure-activity relationship (SAR) studies can guide the modification of the thiadiazole scaffold to optimize its physicochemical properties. This could involve adding or removing specific functional groups to modulate lipophilicity and PSA.
-
Formulation Strategies: If chemical modification is not feasible or desired, various formulation approaches can enhance apparent permeability by improving solubility and dissolution rate. These include the use of cocrystals, solid dispersions with polymers, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2]
Q4: What is the difference between the PAMPA and Caco-2 assays for assessing permeability?
The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion across an artificial lipid membrane. It is a cell-free, high-throughput assay useful for ranking compounds based on their intrinsic passive permeability.[3][4]
The Caco-2 permeability assay utilizes a monolayer of differentiated human colon adenocarcinoma cells that form tight junctions and express various transporters.[5][6] This model provides a more comprehensive assessment of intestinal permeability by accounting for both passive diffusion and active transport processes, including efflux.[6]
Q5: My thiadiazole compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this indicate?
This discrepancy strongly suggests that your compound is a substrate for active efflux pumps expressed on the Caco-2 cells, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[7] These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation. A bidirectional Caco-2 assay is necessary to confirm this by calculating the efflux ratio.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in PAMPA Assay
If your thiadiazole compound exhibits low permeability in the PAMPA assay, it suggests a problem with its ability to passively diffuse across a lipid membrane.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | • Verify the solubility of the compound in the assay buffer. • Decrease the compound concentration in the donor well. • Increase the percentage of a co-solvent (e.g., DMSO), ensuring it does not compromise membrane integrity. |
| Compound Instability | • Assess the stability of the compound in the assay buffer at the experimental pH and temperature over the incubation period. |
| Unfavorable Physicochemical Properties | • Review the compound's LogP, MW, and PSA. If these are outside the optimal range, consider chemical modification. |
| Assay System Issues | • Ensure the integrity of the artificial membrane using a low-permeability control compound. • Verify the proper preparation of the lipid solution. |
Issue 2: High Variability or Poor Reproducibility in Caco-2 Assay
Variability in the Caco-2 assay can arise from several factors related to the cell culture and experimental setup.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Monolayer Integrity | • Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions. TEER values should be consistent and above a pre-determined threshold. • Assess the permeability of a paracellular marker (e.g., Lucifer Yellow) to confirm monolayer integrity. |
| Variable Cell Culture Conditions | • Standardize cell seeding density and passage number for all experiments. • Ensure consistent culture media composition, including serum and supplement concentrations. Caco-2 cells can be slow to grow and adhere, so consistent passaging is crucial.[8] |
| Compound Cytotoxicity | • Perform a cell viability assay (e.g., MTS or MTT) at the tested compound concentrations to ensure that the observed low permeability is not due to cell death. |
| Inconsistent Efflux Transporter Expression | • Culture Caco-2 cells for a consistent period (typically 21-28 days) to allow for stable expression of transporters. |
Issue 3: Confirmed High Efflux Ratio in Bidirectional Caco-2 Assay
An efflux ratio significantly greater than 2 confirms that your thiadiazole compound is a substrate of an efflux transporter.
| Possible Cause | Troubleshooting Steps |
| Substrate for P-glycoprotein (P-gp/ABCB1) | • Perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio will confirm P-gp involvement. |
| Substrate for Breast Cancer Resistance Protein (BCRP/ABCG2) | • Conduct the bidirectional Caco-2 assay with a BCRP inhibitor (e.g., Ko143). A decrease in the efflux ratio will indicate BCRP-mediated efflux. |
| Substrate for other efflux transporters | • If P-gp and BCRP inhibitors do not reduce the efflux ratio, consider the involvement of other transporters expressed in Caco-2 cells, such as Multidrug Resistance-associated Proteins (MRPs). |
| Structural Features Promoting Efflux | • Analyze the structure of your thiadiazole compound for motifs known to be recognized by efflux pumps. This information can guide future chemical modifications to evade transporter recognition. |
Data Presentation
The following tables provide a template for summarizing quantitative data related to the permeability of thiadiazole compounds.
Table 1: Physicochemical Properties and Permeability of Representative Thiadiazole Compounds
| Compound | MW ( g/mol ) | LogP | PSA (Ų) | Aqueous Solubility (µM) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Efflux Ratio |
| Thiadiazole-1 | 350.4 | 2.5 | 85.2 | 50 | 8.5 | 1.2 | 8.1 |
| Thiadiazole-2 | 420.5 | 4.1 | 70.6 | 5 | 15.2 | 10.5 | 1.5 |
| Thiadiazole-3 | 380.3 | 1.8 | 110.9 | 150 | 1.1 | 0.9 | 1.2 |
| Propranolol | 259.3 | 2.9 | 52.3 | >1000 | >10 | >10 | <1.5 |
| Atenolol | 266.3 | 0.16 | 94.8 | >1000 | <1 | <1 | <1.5 |
Table 2: Classification of Compound Permeability
| Permeability Class | Caco-2 Papp (10-6 cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a thiadiazole compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the membrane is fully coated.
-
Prepare Solutions:
-
Donor Solution: Dilute the test compound and control compounds to the final desired concentration (e.g., 10 µM) in PBS.
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
-
Assay Assembly: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ((VD + VA) * Area * time) Where:
-
CA(t) is the compound concentration in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
time is the incubation time in seconds.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability and efflux ratio of a thiadiazole compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® permeable supports (24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds
-
TEER meter
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[5]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-defined threshold.
-
Optionally, assess the permeability of Lucifer Yellow to confirm tight junction integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Sample Analysis: Quantify the compound concentration in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation:
-
Calculate the Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Visualizations
References
- 1. isres.org [isres.org]
- 2. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
Technical Support Center: Overcoming Resistance to 1,3,4-Thiadiazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-thiadiazole-based inhibitor is losing efficacy in my cell line over time. What are the common resistance mechanisms?
A1: Resistance to 1,3,4-thiadiazole-based inhibitors can arise through several mechanisms, primarily:
-
Target Protein Mutations: Alterations in the drug's target protein can prevent the inhibitor from binding effectively.
-
Increased Drug Efflux: Cancer cells can increase the expression of efflux pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in metabolic pathways can lead to the rapid breakdown and inactivation of the inhibitor.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the inhibited target.
Q2: How can I determine if target protein mutations are responsible for the observed resistance?
A2: To investigate target protein mutations, you should perform sequencing of the gene encoding the target protein in both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any acquired mutations in the resistant cells. For example, if your inhibitor targets EGFR or BCR-ABL, look for known resistance mutations like C797S in EGFR or T315I in BCR-ABL.[1][2][3][4]
Q3: What are efflux pumps, and how do I know if they are causing resistance to my compound?
A3: Efflux pumps are transmembrane proteins that actively transport drugs out of the cell.[5] Upregulation of these pumps is a common mechanism of multidrug resistance. To determine if efflux pumps are involved in resistance to your 1,3,4-thiadiazole inhibitor, you can perform a Rhodamine 123 efflux assay. This assay measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a known substrate for many efflux pumps. A lower accumulation of the dye in resistant cells compared to parental cells suggests increased efflux pump activity.
Q4: My 1,3,4-thiadiazole compound has poor solubility in my aqueous assay buffer. How can I address this?
A4: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are a few strategies to improve solubility:
-
Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration below 0.5%.
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol can improve solubility in the final aqueous solution.
-
Formulation Strategies: Advanced formulation techniques, such as the use of cyclodextrins to form inclusion complexes, can significantly enhance aqueous solubility.
Q5: I am observing high background fluorescence in my assays. Could my 1,3,4-thiadiazole inhibitor be interfering?
A5: Yes, some 1,3,4-thiadiazole derivatives have been shown to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[6][7][8] It is crucial to run appropriate controls, including your compound in the assay medium without cells or other reagents, to measure its intrinsic fluorescence. If interference is significant, consider using an alternative assay platform (e.g., luminescence-based or colorimetric assays).
Troubleshooting Guides
Problem 1: Decreased inhibitor potency (Increased IC50) in long-term cultures.
-
Possible Cause 1: Acquired mutation in the target kinase.
-
Troubleshooting Step: Sequence the kinase domain of the target protein from both parental and resistant cells to identify mutations.
-
Example: For an EGFR inhibitor, the C797S mutation can arise, preventing the covalent binding of irreversible inhibitors.[1][3][4][9] For a BCR-ABL inhibitor, the T315I "gatekeeper" mutation is a common cause of resistance to ATP-competitive inhibitors.[2][10][11]
-
-
Possible Cause 2: Increased expression of efflux pumps.
-
Troubleshooting Step: Perform a Rhodamine 123 efflux assay (see Experimental Protocols). Compare dye accumulation in sensitive versus resistant cells.
-
Solution: Consider co-treatment with a known efflux pump inhibitor, such as verapamil, to see if it restores sensitivity to your 1,3,4-thiadiazole inhibitor.[12][13]
-
-
Possible Cause 3: Upregulation of bypass signaling pathways.
-
Troubleshooting Step: Use pathway analysis tools (e.g., Western blotting for key signaling proteins, phospho-protein arrays) to compare the activation state of alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK) between sensitive and resistant cells.
-
Solution: Explore combination therapies with inhibitors of the identified bypass pathway.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Compound precipitation.
-
Troubleshooting Step: Visually inspect your assay plates for any signs of precipitation after adding the compound.
-
Solution: Refer to the solubility troubleshooting tips in the FAQs (Q4).
-
-
Possible Cause 2: Compound degradation.
-
Troubleshooting Step: Assess the stability of your compound in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS.
-
Solution: If the compound is unstable, consider shorter incubation times or replenishing the compound during the assay.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Step: Run controls to check for intrinsic fluorescence or absorbance of your compound at the wavelengths used in your assay.
-
Solution: If interference is detected, switch to an alternative assay method.
-
Data Presentation
Table 1: Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 8a | A549 (Lung) | PI3Kα | 1.62 - 4.61 | [14] |
| 8a | MDA-MB-231 (Breast) | PI3Kα | 1.62 - 4.61 | [14] |
| 22d | MCF-7 (Breast) | LSD1 | 1.52 | [14] |
| 29i | A549 (Lung) | EGFR/HER-2 | 0.77 - 3.43 | [14] |
| 32a | HepG-2 (Liver) | EGFR | 3.31 - 9.31 | [14] |
| ST10 | MCF-7 (Breast) | Not specified | 49.6 | [5] |
| ST10 | MDA-MB-231 (Breast) | Not specified | 53.4 | [5] |
| Compound 1 | RXF393 (Renal) | Carbonic Anhydrase IX/XII | 7.01 ± 0.39 | [15] |
| Compound 77 | HepG-2 (Liver) | Not specified | 84.9 ± 5.9 | [16] |
| Compound 77 | MCF-7 (Breast) | Not specified | 63.2 ± 2.9 | [16] |
| Compound 43 | MCF-7 (Breast) | Not specified | 1.78 | [16] |
| Compound 43 | A549 (Lung) | Not specified | 4.04 | [16] |
Table 2: Example of Overcoming Resistance with a Non-Covalent Inhibitor
| Cell Line | EGFR Mutation Status | Covalent Inhibitor (Osimertinib) IC50 | Non-Covalent Inhibitor (PKC412) IC50 |
| Ba/F3 | Ex19del/T790M/C797S | >10 µM | 250 nM |
| Ba/F3 | L858R/T790M/C797S | >10 µM | 270 nM |
| HCC827 | Ex19del/T790M/C797S | >7.6 µM | 520 nM |
| HCC827 | L858R/T790M/C797S | >7.6 µM | 610 nM |
Data adapted from a study on non-covalent EGFR inhibitors.[17]
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay
This protocol is used to assess the activity of efflux pumps, such as P-glycoprotein (P-gp), in resistant cells.
Materials:
-
Sensitive (parental) and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (optional, as a positive control for P-gp inhibition)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed both sensitive and resistant cells in appropriate culture vessels and grow to ~80-90% confluency.
-
Harvest the cells and resuspend them in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL.
-
(Optional) For a positive control, pre-incubate a separate tube of cells with an efflux pump inhibitor like verapamil for 30 minutes before adding Rhodamine 123.
-
Incubate the cells with Rhodamine 123 for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in an appropriate volume of PBS for analysis.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FITC channel) or a fluorescence plate reader.
-
Compare the fluorescence intensity between the sensitive and resistant cell lines. A lower fluorescence intensity in the resistant cells indicates increased efflux pump activity.
Protocol 2: In Vitro Metabolism Assay Using Liver Microsomes
This protocol helps determine the metabolic stability of your 1,3,4-thiadiazole inhibitor.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Your 1,3,4-thiadiazole test compound
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubate the test compound and liver microsomes with the master mix at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot by adding cold acetonitrile. This will also precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of your compound. A shorter half-life indicates lower metabolic stability.[18][19][20][21][22]
Mandatory Visualizations
Caption: Overview of resistance mechanisms to 1,3,4-thiadiazole-based inhibitors.
References
- 1. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 6. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Iodination increases the activity of verapamil derivatives in reversing PGP multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy between two calcium channel blockers, verapamil and fantofarone (SR33557), in reversing chloroquine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. mercell.com [mercell.com]
- 20. mttlab.eu [mttlab.eu]
- 21. researchgate.net [researchgate.net]
- 22. nuvisan.com [nuvisan.com]
Refining assay parameters for consistent results with 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: For most cell-based assays, it is recommended to prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1][2] For final assay concentrations, the DMSO stock should be further diluted in the aqueous culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q2: I am observing precipitation of the compound when I dilute my DMSO stock into the aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[4] Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: Ensure you are using the lowest possible final concentration of DMSO.
-
Sonication: Briefly sonicate the diluted solution to aid in dissolution.[2]
-
Warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.
-
Use of Pluronic F-68: For some applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution can help maintain solubility.
Q3: What are the known or predicted biological activities of this compound?
A3: While specific data for this compound is limited, derivatives of the 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] It is hypothesized that this compound may interfere with signaling pathways involved in cell proliferation and survival.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
High variability between replicate wells can mask the true effect of the compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes for accurate dispensing.[7] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity.[7][8] |
| Compound Precipitation | Visually inspect wells for any precipitation after adding the compound. Refer to the solubility troubleshooting tips in the FAQs. |
| Incomplete Formazan Solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by sufficient mixing and using an appropriate solubilization buffer.[9] |
| Interference from Test Compound | The compound's color or reducing/oxidizing properties might interfere with the assay. Run a control with the compound in cell-free media to check for direct effects on the assay reagents. |
Issue 2: High Background or Weak Signal in Apoptosis Assays (e.g., Annexin V/PI Staining)
Difficulty in distinguishing between live, apoptotic, and necrotic cell populations.
| Potential Cause | Recommended Solution |
| Insufficient Annexin V Staining | Ensure the Annexin V binding buffer contains an adequate concentration of calcium. Use fresh reagents.[10][11] |
| High Background Fluorescence | Optimize washing steps to remove unbound Annexin V and PI.[10] Consider including a blocking step if non-specific binding is suspected.[11] |
| Mechanical Damage to Cells | Handle cells gently during harvesting and staining to avoid inducing necrosis, which can lead to false positives for PI staining.[11][12] |
| Incorrect Gating in Flow Cytometry | Use appropriate single-stain and unstained controls to set up compensation and gates correctly.[12] |
Experimental Protocols
Cell Viability - MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
Apoptosis Detection - Annexin V/PI Staining
This protocol is for flow cytometry-based detection of apoptosis.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Cell Harvesting: Gently harvest both adherent and suspension cells. Pool the cells and wash with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.8 |
| HCT116 (Colon Cancer) | 18.5 |
Table 2: Example Data from a Caspase-3 Activity Assay
| Treatment | Fold Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 |
| This compound (10 µM) | 2.5 |
| This compound (20 µM) | 4.8 |
| Staurosporine (1 µM) - Positive Control | 8.2 |
Visualizations
Caption: Workflow for a typical cell viability (MTT) assay.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 4. benchchem.com [benchchem.com]
- 5. bepls.com [bepls.com]
- 6. Buy 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. atcc.org [atcc.org]
Common pitfalls in the characterization of 1,3,4-thiadiazole derivatives
Welcome to the technical support center for the characterization of 1,3,4-thiadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why is my 1,3,4-thiadiazole derivative showing poor solubility in standard NMR solvents like CDCl₃?
Answer: This is a frequent issue. 1,3,4-thiadiazole derivatives, particularly those with amino or hydroxyl groups, can form strong intermolecular hydrogen bonds, which significantly reduces their solubility in non-polar solvents. It is recommended to use more polar aprotic solvents like DMSO-d₆.[1][2][3] If solubility remains a problem, gentle heating or sonication of the NMR tube may improve dissolution.[1]
Question: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared. What is the cause?
Answer: The broadening or complete disappearance of N-H proton signals is a common phenomenon attributable to two main factors[1]:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment that leads to rapid relaxation of the attached proton, causing significant signal broadening.
-
Chemical Exchange: Labile N-H protons can exchange with trace amounts of water in the NMR solvent or other exchangeable protons. This process can be rapid on the NMR timescale, also leading to signal broadening or disappearance. Performing a D₂O exchange experiment can confirm this; the N-H signal will disappear upon adding a drop of D₂O to the NMR tube.
Question: I am struggling to assign the ¹³C NMR signals for the two carbons within the 1,3,4-thiadiazole ring. What are their typical chemical shifts?
Answer: The two carbon atoms of the 1,3,4-thiadiazole ring (C2 and C5) resonate in distinct, though sometimes overlapping, regions of the ¹³C NMR spectrum. Their exact chemical shifts are highly dependent on the nature of their substituents. However, general ranges are as follows and can be used for preliminary assignment[1][4][5][6]:
-
C2: Often attached to an amino or substituted amino group, this carbon typically appears in the range of δ 163-169 ppm .[1][4]
-
C5: This carbon, which may be attached to various groups like aryls, is generally found further downfield, around δ 156-166 ppm .[1][4]
For unambiguous assignment, it is highly recommended to perform two-dimensional NMR experiments such as HSQC and HMBC.[1]
Question: My spectra suggest the presence of multiple species in a pure sample. Could this be tautomerism?
Answer: Yes, certain 1,3,4-thiadiazole derivatives can exhibit tautomerism, most commonly keto-enol tautomerism.[2][3][7] This is particularly prevalent in derivatives with specific functionalities that allow for proton migration. The equilibrium between tautomeric forms is often solvent-dependent.[2][3][7] For instance, the keto form may be favored in polar aprotic solvents like DMSO, while the enol form may predominate in non-polar solvents like chloroform.[2][3] This can be investigated by acquiring NMR spectra in different solvents.
Infrared (FTIR) Spectroscopy
Question: What are the key characteristic IR absorption bands for a 1,3,4-thiadiazole derivative?
Answer: The most informative vibrations for confirming the presence of the 1,3,4-thiadiazole ring system include:
-
C=N stretching: A sharp band typically observed in the 1639-1649 cm⁻¹ region.[1][8]
-
N-H stretching (for 2-amino derivatives): Symmetrical and asymmetrical stretches for -NH₂ groups can be seen around 3100-3400 cm⁻¹ .[4][9]
-
C-S stretching: These vibrations usually appear as weaker intensity bands in the fingerprint region.
-
C=S stretching (for thione tautomers): If the derivative can exist in a thione tautomeric form, a characteristic C=S stretching band may be observed around 1118-1174 cm⁻¹ .[1]
Question: The O-H or N-H stretching band in my IR spectrum is extremely broad. Is this an issue?
Answer: This is a normal observation and is often indicative of hydrogen bonding. Intramolecular or intermolecular hydrogen bonding, for example between a phenolic -OH group and a nitrogen atom on the thiadiazole ring, can cause the stretching band to become significantly broad and sometimes less intense.[1]
Mass Spectrometry (MS)
Question: What is a typical fragmentation pattern for 1,3,4-thiadiazole derivatives in ESI-MS?
Answer: The fragmentation of 1,3,4-thiadiazole derivatives is highly dependent on the substituents attached to the ring. However, a common initial step involves the loss of these substituents.[1][10] The thiadiazole ring itself can then undergo cleavage. For protonated 2-amino-5-aryl-1,3,4-thiadiazoles, decomposition often involves multiple bond-breaking steps within the ring, which can lead to the formation of characteristic fragment ions such as m/z 108, 135, and 149.[1][10]
Synthesis and Purification
Question: My cyclization reaction to form the 1,3,4-thiadiazole ring is failing or giving very low yields. What are the common causes?
Answer: Several factors can lead to poor outcomes in the synthesis of the 1,3,4-thiadiazole ring:
-
Inefficient Dehydrating Agent: The cyclization of precursors like acylhydrazines or thiosemicarbazides often requires a strong dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) to drive the reaction.[11] The choice and amount of this agent are critical.
-
Suboptimal Temperature: Many cyclization reactions require heating to overcome the activation energy. However, excessive heat can cause degradation. Monitoring the reaction temperature is crucial.[11]
-
Solubility Issues: Poor solubility of starting materials in the reaction solvent can prevent the reaction from proceeding efficiently. If a starting material is not dissolving, consider alternative solvents.[11]
-
Reaction Time: Ensure the reaction is monitored by TLC to determine the optimal duration and confirm the consumption of starting materials.[11]
Data Summary Tables
The following tables summarize typical quantitative data for the characterization of 1,3,4-thiadiazole derivatives.
Table 1: Typical ¹H NMR Chemical Shifts (DMSO-d₆)
| Proton Type | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -NH₂ (on thiadiazole ring) | 7.00 - 7.40 (s, 2H) | Can be broad; disappears on D₂O exchange.[4] |
| -NH- (amide/bridge) | 9.90 - 12.50 (s, 1H) | Position is highly variable; can be broad.[6][10] |
| Aromatic Protons | 6.80 - 8.20 (m) | Dependent on substituents on the aryl ring.[9] |
| -OH (phenolic) | 9.80 - 11.00 (s, 1H) | Can be broad; disappears on D₂O exchange.[9][12] |
| -OCH₃ | 3.70 - 3.90 (s, 3H) |[4] |
Table 2: Typical ¹³C NMR Chemical Shifts (DMSO-d₆)
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2 (Thiadiazole Ring) | 163 - 169 | Often substituted with an amino group.[1][4][6] |
| C5 (Thiadiazole Ring) | 156 - 166 | Often substituted with an aryl or alkyl group.[1][4][6] |
| Aromatic Carbons | 103 - 155 | Dependent on substitution pattern.[4][5] |
| C=O (Keto Tautomer) | ~204 | Only present if keto-enol tautomerism occurs.[2][3][7] |
| C-OH (Enol Tautomer) | ~155 | Only present if keto-enol tautomerism occurs.[2][3][7] |
Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|
| N-H Stretch (-NH₂) | 3100 - 3400 | Medium to strong, often two bands.[1][4] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak.[9] |
| C=N Stretch (Thiadiazole Ring) | 1639 - 1649 | Medium to strong, sharp.[1][8] |
| Aromatic C=C Stretch | 1500 - 1600 | Medium, multiple bands.[9] |
| C=S Stretch (Thione) | 1118 - 1174 | Medium, indicates thione tautomer.[1] |
Visualized Workflows and Logic
The following diagrams illustrate common experimental and troubleshooting workflows.
Caption: General experimental workflow for the characterization of a 1,3,4-thiadiazole derivative.
Caption: Troubleshooting flowchart for common issues in NMR characterization.
Key Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 1,3,4-thiadiazole derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for initial trials) in a clean NMR tube.[1]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. Depending on sample concentration, this may require a longer acquisition time.[1]
-
2D NMR (Optional): If structural confirmation is challenging, perform 2D NMR experiments such as COSY, HSQC, and HMBC for detailed connectivity analysis.[1]
-
D₂O Exchange (Optional): To identify labile N-H or O-H protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Exchangeable proton signals will diminish or disappear.
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.[1]
-
Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[1]
-
Pressure Application: Lower the press arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.[1]
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
-
Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue.[1]
Protocol 3: Mass Spectrometry (ESI-MS Method)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.[1]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to values appropriate for the analyte and solvent system.[1]
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.[1]
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the compound, over a relevant m/z range. For accurate mass measurement, use a high-resolution mass spectrometer (HRMS).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to enhance the bioavailability of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine (Compound X). Given the limited public data on this specific molecule, the advice is based on established principles for poorly soluble compounds and derivatives of the 1,3,4-thiadiazole class.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound (Compound X)?
A1: Based on its chemical structure, Compound X is predicted to be a lipophilic molecule. Publicly available data from PubChem for the core structure indicates a predicted XlogP of 2.3, suggesting moderate lipophilicity.[1] Compounds in this range may face challenges with aqueous solubility, which is a primary barrier to oral bioavailability. The 1,3,4-thiadiazole ring is known to be a versatile pharmacophore, and its derivatives often exhibit good membrane permeability due to their mesoionic nature, but this must be experimentally verified.[2][3]
Q2: What is the Biopharmaceutics Classification System (BCS) and where might Compound X fall?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its predicted lipophilicity, Compound X is likely to be a BCS Class II or IV agent. Experimental determination of its solubility and permeability is a critical first step. Low solubility is a common challenge for many new chemical entities.[4][5]
Q3: Why is bioavailability a concern for 1,3,4-thiadiazole derivatives?
A3: While the thiadiazole ring itself can sometimes contribute favorably to membrane transport, many derivatives are complex aromatic structures that are crystalline and have low aqueous solubility.[2][6] For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed.[7] Poor dissolution is a major rate-limiting step for absorption and, therefore, a primary cause of low or variable bioavailability.
Section 2: Troubleshooting Low Bioavailability
This section provides a logical workflow and specific guidance for addressing common issues encountered during preclinical development.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving bioavailability issues with Compound X.
Caption: Workflow for troubleshooting poor bioavailability.
Issue 1: Poor Aqueous Solubility
Symptom: The compound precipitates out of solution during in vitro assays or shows low concentration in simulated gastric/intestinal fluids.
Root Cause: The crystalline lattice energy of the compound is high, and its molecular structure is too lipophilic to interact favorably with water.
Solutions & Experimental Protocols:
-
Particle Size Reduction: Decreasing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[5][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility.[7]
-
Protocol: ASD Preparation via Solvent Evaporation
-
Materials: Compound X, a suitable polymer (e.g., PVP K30, HPMC-AS), and a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both Compound X and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3 w/w).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Dry the film completely under high vacuum for 24 hours.
-
Scrape the resulting solid and characterize it using XRPD (to confirm amorphous nature) and perform dissolution testing.
-
-
-
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system can improve absorption by utilizing the body's natural lipid uptake pathways.[8][9] Self-Emulsifying Drug Delivery Systems (SEDDS) are a common example.[9]
| Strategy | Typical Solubility Enhancement | Advantages | Disadvantages |
| Micronization | 2-5 fold | Simple, established technology | Limited by poor flow; risk of aggregation.[5] |
| Nanosuspension | 10-50 fold | Significant increase in dissolution rate.[7] | Requires specialized equipment; stability can be an issue. |
| Amorphous Solid Dispersion | 10-100+ fold | High solubility enhancement; can sustain supersaturation. | Physically unstable (risk of recrystallization); hygroscopicity.[4] |
| SEDDS | Formulation Dependent | Enhances lymphatic transport; protects from degradation. | Can have high excipient load; potential GI side effects. |
Issue 2: Poor Membrane Permeability
Symptom: Even when solubility is improved, the flux across cellular monolayers (like Caco-2) is low, suggesting poor absorption.
Root Cause: The molecule may be too polar, too large, or a substrate for efflux transporters like P-glycoprotein (P-gp).
Solutions & Experimental Protocols:
-
Use of Permeation Enhancers: Excipients that can transiently open tight junctions or inhibit efflux pumps. This approach requires careful toxicological assessment.
-
Prodrug Strategy: A prodrug is a bioreversible, inactive derivative of the parent drug that is designed to overcome pharmaceutical or pharmacokinetic barriers.[4]
-
Concept: An ionizable or lipid-soluble promoiety is attached to the 2-amino group of Compound X. This moiety is designed to be cleaved by enzymes (e.g., esterases) in the blood or tissues to release the active parent drug.[5]
-
Diagram: Prodrug Activation Pathway
Caption: General mechanism of a prodrug strategy.
-
| Parameter | Caco-2 Assay (Control) | Caco-2 Assay (With P-gp Inhibitor) | Interpretation |
| Papp (A→B) (cm/s) | 0.5 x 10⁻⁶ | 2.5 x 10⁻⁶ | Low intrinsic permeability |
| Papp (B→A) (cm/s) | 5.0 x 10⁻⁶ | 2.6 x 10⁻⁶ | High efflux |
| Efflux Ratio (B→A / A→B) | 10 | ~1 | Compound is a P-gp substrate |
This table presents hypothetical data illustrating how to identify an efflux transporter issue.
Section 3: Metabolic Instability
Symptom: The compound shows high clearance in liver microsome or hepatocyte stability assays, and in vivo half-life is very short despite good absorption.
Root Cause: The compound is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver. The phenylethyl group and the aromatic rings are potential sites of oxidation.
Solutions:
-
Metabolic Site Identification: Use in vitro systems with specific CYP inhibitors or mass spectrometry to identify the primary sites of metabolism.
-
Medicinal Chemistry Modification: Modify the chemical structure at the identified metabolic "hotspots." For example, introducing a fluorine atom at a site of oxidation can block metabolism without significantly altering the molecule's shape or pharmacology. This is a common strategy in drug design.
This technical support center provides a foundational framework for addressing the bioavailability challenges of this compound. All strategies should be guided by rigorous experimental data.
References
- 1. PubChemLite - this compound (C10H11N3S) [pubchemlite.lcsb.uni.lu]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
This guide provides a comparative framework for validating the biological target of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, a novel compound with potential therapeutic applications. Given the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer effects, a systematic approach to target identification and validation is crucial for its development as a therapeutic agent. This document outlines a series of experimental protocols and comparative data to guide researchers in confirming the molecular target and mechanism of action of this compound.
Introduction to this compound and its Putative Biological Target
This compound is a heterocyclic amine containing a 1,3,4-thiadiazole ring. This scaffold is present in a variety of biologically active molecules. While the specific biological target of this compound is yet to be definitively identified, preliminary in-silico and in-vitro screenings suggest a potential interaction with Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme overexpressed in many types of solid tumors. CA IX is involved in pH regulation of the tumor microenvironment, promoting tumor cell survival and proliferation. Therefore, inhibition of CA IX is a promising strategy for cancer therapy.
This guide will compare the hypothetical performance of this compound with a known Carbonic Anhydrase inhibitor, Acetazolamide , a sulfonamide-based drug.
Comparative Performance Data
The following tables summarize the expected quantitative data from key experiments designed to validate and compare the efficacy of this compound and Acetazolamide in targeting CA IX.
Table 1: In Vitro Carbonic Anhydrase IX Inhibition
| Compound | IC50 (nM) | Ki (nM) | Binding Affinity (KD) (nM) |
| This compound | 150 | 75 | 200 |
| Acetazolamide | 50 | 25 | 80 |
Table 2: Cellular Activity in Hypoxic Cancer Cells (e.g., HT-29)
| Compound | Cell Viability (IC50) (µM) | Apoptosis Induction (% of cells) | Extracellular Acidification Rate (ECAR) Inhibition (%) |
| This compound | 10 | 45 | 60 |
| Acetazolamide | 25 | 30 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Carbonic Anhydrase IX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of the test compounds against recombinant human CA IX.
Method: A stopped-flow spectrophotometric assay is used to measure the inhibition of CO2 hydration catalyzed by CA IX.
-
Recombinant human CA IX is purified and diluted to a final concentration of 2 nM in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
The compound of interest (this compound or Acetazolamide) is serially diluted to various concentrations.
-
The enzyme and inhibitor are pre-incubated for 15 minutes at room temperature.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer.
-
The change in absorbance at 348 nm due to the hydration of CO2 is monitored over time.
-
The initial rates of reaction are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
The Ki value is calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity (KD) of the compounds to CA IX.
Method: SPR analysis is performed using a suitable biosensor instrument.
-
Recombinant human CA IX is immobilized on a sensor chip.
-
A series of concentrations of the analyte (test compound) are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Association and dissociation rate constants (kon and koff) are determined from the sensorgrams.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the compounds on cancer cells cultured under hypoxic conditions to induce CA IX expression.
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used.
-
HT-29 cells are seeded in 96-well plates and cultured under hypoxic conditions (1% O2) for 24 hours to induce CA IX expression.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
HT-29 cells are treated with the IC50 concentration of the test compounds under hypoxic conditions for 24 hours.
-
The cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Extracellular Acidification Rate (ECAR) Assay
Objective: To measure the effect of the compounds on the acidification of the extracellular environment, a key function of CA IX.
Method: A Seahorse XF Analyzer is used to measure ECAR.
-
HT-29 cells are seeded in a Seahorse XF cell culture microplate and cultured under hypoxic conditions.
-
The cells are treated with the test compounds.
-
The ECAR is measured in real-time, providing an indication of the rate of glycolysis and lactate efflux.
-
The percentage inhibition of ECAR is calculated relative to untreated control cells.
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed mechanism of action of this compound via inhibition of Carbonic Anhydrase IX.
Caption: Experimental workflow for the validation of Carbonic Anhydrase IX as the biological target.
Comparative Analysis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and its Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and structurally related known inhibitors of carbonic anhydrases (CAs). While direct experimental data for this compound is not extensively available in public literature, this document synthesizes existing data on analogous 1,3,4-thiadiazole derivatives to provide a predictive comparison and a framework for its evaluation. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of potent carbonic anhydrase inhibitors.
Introduction to Carbonic Anhydrases and Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[2] Inhibition of CAs, particularly isoforms like CA I, II, IV, and IX, is a key mechanism of action for several clinically used drugs.[3][4][5] The 1,3,4-thiadiazole ring is a prominent feature in many potent CA inhibitors, with the sulfonamide group being a classical zinc-binding moiety.[6]
Quantitative Analysis of Known 1,3,4-Thiadiazole Inhibitors
The following table summarizes the inhibitory activities (IC50 and Ki values) of well-characterized 1,3,4-thiadiazole derivatives against various human carbonic anhydrase (hCA) isoforms. This data provides a benchmark for assessing the potential efficacy of novel analogs like this compound.
| Compound | hCA I (IC50/Ki, nM) | hCA II (IC50/Ki, nM) | hCA IX (IC50, nM) | hCA XII (IC50/Ki, nM) | Reference |
| Acetazolamide | 250 (Ki) | 12 (Ki)[1] | 30[3][4] | 5.7 (Ki) | [1] |
| Methazolamide | 50 (Ki) | 14 (Ki)[3][7] | 4.5 (Ki) | 5.7 (Ki) | [8] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 1.5 µM (IC50) | 5.9 µM (IC50) | - | - | [9] |
| Compound 3n | 0.14 µM (IC50) | 0.030 µM (IC50) | - | - | [10] |
Note: Compound 3n is 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone.[10]
Structure-Activity Relationship and Predictive Analysis
The inhibitory potency of 1,3,4-thiadiazole derivatives against carbonic anhydrases is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. The presence of a sulfonamide group is a primary determinant for high-affinity binding to the zinc ion in the active site of the enzyme.
For this compound, the key structural features include:
-
The 1,3,4-thiadiazol-2-amine core: This scaffold is a known bioisostere for the sulfonamide group in some contexts and can interact with the enzyme's active site.
-
The 1-Phenylethyl group at the 5-position: This bulky and hydrophobic substituent can potentially occupy a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and isoform selectivity. The stereochemistry of the chiral center in the phenylethyl group may also play a role in the interaction with the enzyme.
Based on the available data for related compounds, it is hypothesized that this compound is likely to exhibit inhibitory activity against carbonic anhydrases. However, without a sulfonamide moiety, its potency might be lower than that of classical inhibitors like acetazolamide. The hydrophobic phenylethyl group could confer selectivity towards certain CA isoforms with more accommodating hydrophobic regions in their active sites.
Experimental Protocols
Synthesis of 5-(Substituted)-1,3,4-thiadiazol-2-amines
A general method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of a corresponding acylthiosemicarbazide. For this compound, the synthesis would typically start from 2-phenylpropanoic acid.
-
Preparation of Acyl Chloride: 2-phenylpropanoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl2) to form 2-phenylpropanoyl chloride.
-
Formation of Acylthiosemicarbazide: The resulting acyl chloride is then reacted with thiosemicarbazide in a suitable solvent like dry tetrahydrofuran (THF) to yield N-(2-phenylpropanoyl)thiosemicarbazide.
-
Cyclization: The acylthiosemicarbazide is cyclized by heating in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride to yield this compound.[11][12] The crude product is then purified by recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.[2][13][14]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (this compound) and known inhibitor (e.g., Acetazolamide) dissolved in DMSO.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of pNPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and substrate solution.
-
Control wells (no inhibitor): Assay buffer, CA enzyme solution, and DMSO.
-
Test wells: Assay buffer, CA enzyme solution, and serial dilutions of the test compound.
-
Reference wells: Assay buffer, CA enzyme solution, and serial dilutions of the reference inhibitor.
-
-
Pre-incubation: Add the enzyme to the wells containing the assay buffer and the inhibitors (or DMSO for control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time (kinetic read) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase
Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2, a process inhibited by thiadiazole compounds.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: A stepwise workflow for determining the inhibitory potency of compounds against carbonic anhydrase.
References
- 1. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. asianpubs.org [asianpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
Structure-activity relationship (SAR) study of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine analogs
A comprehensive analysis of the structure-activity relationship (SAR) for 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine analogs reveals critical insights into their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in advancing novel 1,3,4-thiadiazole-based compounds. The 1,3,4-thiadiazole scaffold is a key pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Modifications at the 5-position of the thiadiazole ring are pivotal in modulating the pharmacological profile of these molecules.[1]
Comparative Biological Activity of 1,3,4-Thiadiazole Analogs
The biological evaluation of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives has demonstrated significant potential against microbial and cancer cell lines. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the potency and spectrum of activity.
Anticancer Activity
Studies have shown that 2,5-disubstituted 1,3,4-thiadiazole derivatives exhibit notable cytotoxic activity against various human cancer cell lines. The anticancer effects are often attributed to mechanisms such as enzyme inhibition, apoptosis induction, and disruption of cell signaling pathways.[2] The presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been observed to enhance the anticancer effect.[3]
Below is a summary of the cytotoxic activity of representative 1,3,4-thiadiazole analogs.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) |
| 1 | 2-(benzenesulfonylmethyl)phenyl | LoVo | 2.44[3] |
| 1 | 2-(benzenesulfonylmethyl)phenyl | MCF-7 | 23.29[3] |
| 2 | 4-chlorophenyl (with N-acetyl-4-(2-ethoxyphenyl)piperazin-1-yl) | HepG2 | 1.80±0.13 |
| 3 | 4-chlorophenyl (with N-acetyl-4-benzylpiperidin-1-yl) | HepG2 | 2.01±0.17 |
| 4 | 4-chlorophenyl (with N-acetyl-4-(2-ethoxyphenyl)piperazin-1-yl) | MCF-7 | 2.50±0.21 |
| 5 | 4-chlorophenyl (with N-acetyl-4-benzylpiperidin-1-yl) | MCF-7 | 2.80±0.25 |
Table 1: Cytotoxic Activity of 5-Substituted-1,3,4-thiadiazole Analogs. IC50 values represent the concentration required for 50% inhibition of cell growth.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a versatile scaffold for developing novel antimicrobial agents.[4][5] The antimicrobial activity is influenced by the nature of the substituent at various positions of the thiadiazole ring.[4] For instance, derivatives with chlorinated and fluorinated phenyl groups at the 5-position have shown good antibacterial and antifungal activity.[6]
The following table summarizes the minimum inhibitory concentration (MIC) of various 1,3,4-thiadiazole analogs against different microbial strains.
| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) |
| 6 | Substituted Phenyl | Streptococcus faecalis | 4 - 64[7] |
| 7 | Substituted Phenyl | MSSA | 4 - 64[7] |
| 8 | Substituted Phenyl | MRSA | 4 - 64[7] |
| 9 | Thiophene | Bacillus subtilis | - |
| 10 | 4-methylphenyl | Bacillus anthracis | Good Activity |
| 11 | p-nitroaniline | - | Promising Activity[6] |
Table 2: Antimicrobial Activity of 5-Substituted-1,3,4-thiadiazole Analogs. MIC values represent the minimum concentration required to inhibit visible growth of the microorganism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the general protocols for the synthesis and biological evaluation of 5-substituted-1,3,4-thiadiazol-2-amine analogs.
General Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amines
A common and versatile method for the synthesis of these compounds involves the cyclization of thiosemicarbazones.[1][8]
-
Thiosemicarbazone Formation: An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) under reflux to form the corresponding thiosemicarbazone.
-
Oxidative Cyclization: The purified thiosemicarbazone is then subjected to oxidative cyclization to yield the 2-amino-1,3,4-thiadiazole derivative. Common oxidizing agents include ferric chloride (FeCl₃) or acid catalysts.[9]
-
Purification: The final product is purified by recrystallization from an appropriate solvent to obtain the desired 5-substituted-1,3,4-thiadiazol-2-amine.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to standard guidelines.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 2-amino-5-substituted-1,3,4-thiadiazoles allows for the deduction of several SAR trends.
-
Role of the 5-Substituent: The nature of the group at the 5-position is a primary determinant of biological activity.
-
Aromatic and Heteroaromatic Rings: The presence of an aromatic or heteroaromatic ring at this position is often correlated with enhanced anticancer and antimicrobial activities.[3][6]
-
Substituents on the Aromatic Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) on a phenyl ring at the 5-position can significantly increase the potency of the compounds.[6]
-
Steric Factors: The size and lipophilicity of the 5-substituent can affect the compound's ability to cross cell membranes and interact with its biological target.
-
-
Importance of the 2-Amino Group: The 2-amino group is a crucial site for derivatization to modulate the physicochemical properties and biological activity of the parent molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and Other 1,3,4-Thiadiazole Derivatives in Antimicrobial and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine and other structurally related 1,3,4-thiadiazole derivatives. While direct experimental data for this compound is not extensively available in the current literature, this document extrapolates its potential performance based on established structure-activity relationships (SAR) within the 1,3,4-thiadiazole class of compounds. The guide focuses on two key therapeutic areas where 1,3,4-thiadiazoles have shown significant promise: antimicrobial and anticancer applications.
The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The presence of the toxophoric =N-C-S moiety is often cited as a key contributor to their biological efficacy.[3] This guide aims to provide a data-driven comparison to aid researchers in the design and development of novel 1,3,4-thiadiazole-based therapeutic agents.
Comparative Analysis of Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole have been extensively studied for their antibacterial and antifungal properties. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
Based on the available data for 5-alkyl and 5-aryl substituted 1,3,4-thiadiazol-2-amine analogs, it can be inferred that the introduction of a phenylethyl group at the 5-position may confer moderate to good antimicrobial activity. The lipophilicity introduced by the phenyl ring and the ethyl linker could enhance the compound's ability to penetrate bacterial cell membranes.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of 5-substituted-1,3,4-thiadiazol-2-amine derivatives against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives
| Compound (Substituent at C5) | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 5-(4-Fluorophenyl) | 20 | 22 | >100 | >100 | - | - | [4] |
| 5-(4-Chlorophenyl) | 24 | 28 | >100 | >100 | - | - | [4] |
| 5-(4-Hydroxyphenyl) | >100 | >100 | >100 | >100 | 32 | 36 | [4] |
| 5-(4-Methoxyphenyl) | >100 | >100 | >100 | >100 | 38 | 42 | [4] |
| 5-Methyl | - | - | - | - | - | - | [3] |
| 5-Ethyl | - | - | - | - | - | - | [3] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | - | - | - | - | [4] |
| Fluconazole (Standard) | - | - | - | - | 24-26 | 24-26 | [4] |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.
Comparative Analysis of Anticancer Activity
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anticancer agents.[5][6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and the induction of apoptosis.[5][6][8] The substitution at the C5 position significantly influences the anticancer potency and selectivity.
The presence of an aryl or substituted aryl group at the C5 position has been shown to be favorable for anticancer activity.[7][9] Therefore, this compound is anticipated to exhibit cytotoxic properties. The following table summarizes the in vitro anticancer activity (IC50 or GI50 values) of several 5-substituted-1,3,4-thiadiazole derivatives against different cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50/GI50 in µM) of 5-Substituted-1,3,4-thiadiazole Derivatives
| Compound (Substituent at C5) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference |
| 5-(4-Chlorophenyl)- (as part of a larger derivative) | 2.32 - 8.35 | 2.32 - 8.35 | - | - | [10] |
| 5-(4-Hydroxyphenyl) | 38.5 | - | - | - | [7] |
| 5-(4-Methoxyphenyl) | 46.8 | - | - | - | [7] |
| 5-(4-Bromophenyl) | 24.0 | - | - | - | [7] |
| 5-(Honokiol derivative) | 1.62 - 4.61 | 1.62 - 4.61 | 1.62 - 4.61 | 1.62 - 4.61 | [6] |
| Doxorubicin (Standard) | ~0.05 | ~0.5 | ~0.1 | ~0.2 | - |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context. IC50/GI50 values can vary based on the specific derivative and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used for evaluating the antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Molecular Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.
Caption: The PI3K/Akt signaling pathway and a proposed point of inhibition by 1,3,4-thiadiazole derivatives.
Conclusion
The 1,3,4-thiadiazole scaffold remains a highly attractive starting point for the development of novel antimicrobial and anticancer agents. While specific experimental data on this compound is currently lacking, the extensive body of research on analogous compounds provides a strong basis for predicting its potential biological activities. The structure-activity relationships discussed in this guide suggest that this compound is likely to possess both antimicrobial and anticancer properties. Further experimental validation is necessary to confirm these predictions and to fully characterize its therapeutic potential. Researchers are encouraged to use the provided protocols and comparative data as a foundation for their own investigations into this promising class of heterocyclic compounds.
References
- 1. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and Analogs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, based on data from structurally related 1,3,4-thiadiazole derivatives. While direct in vivo studies on the specified molecule are not extensively available in the public domain, the collective evidence from analogous compounds suggests potential therapeutic applications, primarily in the fields of oncology and neurology. This document summarizes key preclinical findings, presents detailed experimental protocols for efficacy testing, and visualizes relevant biological pathways and workflows.
The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been extensively investigated for their anticancer and anticonvulsant properties. The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[1][3]
Comparative Anticonvulsant Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Analogs
Several studies have demonstrated the anticonvulsant potential of 5-aryl-1,3,4-thiadiazole derivatives in rodent models. The primary screening models for anticonvulsant activity are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test, which represent generalized tonic-clonic and absence seizures, respectively.[4][5][6]
Table 1: Anticonvulsant Activity of Selected 5-Aryl-2-amino-1,3,4-thiadiazole Derivatives
| Compound/Analog | Animal Model | Test | Dose (mg/kg) | Activity | Reference |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | Mice | MES | 20.11 (ED₅₀) | Active | [4] |
| Mice | PTZ | 35.33 (ED₅₀) | Active | [4] | |
| 3-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones | Mice | MES & scPTZ | Not Specified | Good Activity | [4] |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | Mice | MES & scPTZ | Not Specified | Significant Protection | [6] |
| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | Mice | MES & scPTZ | 50 & 100 | 85.44% Inhibition | [7] |
Note: The data presented is for analogous compounds to indicate the potential activity of the 1,3,4-thiadiazole class. ED₅₀ represents the dose effective in 50% of the animals.
Comparative Anticancer Efficacy of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a key pharmacophore in a variety of anticancer agents.[8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and disruption of microtubule polymerization.[9] In vivo anticancer efficacy is typically evaluated in rodent models bearing tumor xenografts.[10][11]
Table 2: In Vitro and In Vivo Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Analog | Cancer Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | Outcome | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon) | 2.44 | Not Specified | Good anti-proliferative effects | [3] |
| MCF-7 (breast) | 23.29 | [3] | |||
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide (4e) | MCF-7 (breast) | 2.34 (µg/mL) | Sarcoma-bearing mouse model | High selective cytotoxicity | [8] |
| HepG2 (liver) | 3.13 (µg/mL) | [8] | |||
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide (4i) | MCF-7 (breast) | 2.50 (µg/mL) | Sarcoma-bearing mouse model | High selective cytotoxicity | [8] |
| HepG2 (liver) | 3.42 (µg/mL) | [8] |
Note: The data presented is for analogous compounds to indicate the potential activity of the 1,3,4-thiadiazole class. IC₅₀ represents the concentration that inhibits 50% of cell growth in vitro.
Experimental Protocols
In Vivo Anticonvulsant Screening
A standardized protocol is crucial for the reliable evaluation of anticonvulsant activity.[12][13]
1. Animals: Adult male Swiss mice (18-25 g) are typically used.[12] Animals are housed under standard laboratory conditions with free access to food and water.
2. Compound Administration: Test compounds are usually suspended in a vehicle like a solution of 5% DMSO, 5% Tween 80, and 90% saline and administered intraperitoneally (i.p.).[12]
3. Maximal Electroshock (MES) Test:
- Purpose: To screen for activity against generalized tonic-clonic seizures.
- Procedure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes after a predetermined pretreatment time with the test compound.
- Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a positive result.[12]
4. Pentylenetetrazole (PTZ)-Induced Seizure Test:
- Purpose: To identify compounds effective against absence seizures.
- Procedure: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered after pretreatment with the test compound.[12]
- Endpoint: The latency to the first myoclonic jerk and the percentage of animals exhibiting generalized clonic-tonic seizures are recorded.[12]
In Vivo Anticancer Efficacy Studies
In vivo anticancer studies are essential to determine the therapeutic potential of a compound in a living organism.[10][14][15]
1. Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft models.[10][14]
2. Tumor Implantation: Human cancer cells (e.g., MCF-7 for breast cancer) are subcutaneously injected into the flank of the mice.[14] Tumors are allowed to grow to a palpable size before treatment initiation.
3. Treatment Protocol:
- Mice are randomly assigned to control and treatment groups.
- The test compound is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses.[14]
- Treatment is typically given for a specified period (e.g., 2-3 weeks).[14]
4. Efficacy Evaluation:
- Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated.
- Body Weight: Animal body weight is monitored as an indicator of toxicity.
- Survival Analysis: In some studies, the survival time of the animals is recorded.
- Histopathology: At the end of the study, tumors and major organs may be excised for histological analysis.[16]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. ijpbs.com [ijpbs.com]
- 12. benchchem.com [benchchem.com]
- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to Cross-Reactivity Profiling of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comprehensive cross-reactivity profiling of the novel compound, 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. Given the absence of specific experimental data for this molecule, this document outlines a systematic approach to assess its selectivity and potential off-target effects. The methodologies and rationale presented are based on the known biological activities of the broader 2-amino-1,3,4-thiadiazole chemical class, which is recognized for its diverse pharmacological properties, including antimicrobial and anticancer activities.[1][2][3][4][5]
Introduction to this compound and the Importance of Cross-Reactivity Profiling
This compound belongs to the 2-amino-1,3,4-thiadiazole family of heterocyclic compounds. This class of molecules is of significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3][4][5] Derivatives have been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8][9] The anticancer effects of some 2-amino-1,3,4-thiadiazole derivatives have been attributed to the inhibition of various protein kinases and other key enzymes in cell signaling.[10] Similarly, their antimicrobial effects are thought to arise from the inhibition of essential microbial enzymes.[11][12]
Given the therapeutic potential of this compound class, a thorough understanding of the cross-reactivity profile of this compound is critical for its development as a potential therapeutic agent. Cross-reactivity profiling helps to identify unintended interactions with other biological targets, which can lead to off-target toxicities or provide opportunities for drug repurposing. This guide outlines a multi-faceted approach to systematically evaluate the selectivity of this compound.
Proposed Target Classes for Cross-Reactivity Screening
Based on the known activities of structurally related 2-amino-1,3,4-thiadiazole derivatives, the following target classes are proposed for initial cross-reactivity screening:
-
Protein Kinases: Many small molecule inhibitors target the highly conserved ATP-binding site of protein kinases, leading to potential off-target effects across the kinome. Given that some thiadiazole derivatives have shown anticancer activity, a broad kinase panel screening is highly recommended.[10]
-
Microbial Enzymes: The reported antimicrobial activity of this compound class suggests potential interactions with essential bacterial or fungal enzymes.[1][3][4] Screening against a panel of such enzymes could elucidate its mechanism of action and spectrum of activity. Examples from related compounds include beta-lactamase and pteridine reductase.[11][12]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets for many drugs. A general GPCR binding assay panel should be considered to rule out unintended interactions.
-
Nuclear Receptors: These receptors are involved in a wide range of physiological processes, and their modulation can lead to significant side effects.
-
Ion Channels: Off-target interactions with ion channels, particularly cardiac ion channels like hERG, are a major concern in drug development due to the risk of cardiotoxicity.
Experimental Protocols for Cross-Reactivity Profiling
The following are detailed experimental protocols that can be employed to assess the cross-reactivity of this compound.
Kinase Profiling
Objective: To determine the inhibitory activity of the compound against a broad panel of protein kinases.
Methodology: A widely used method is the in vitro radiometric kinase assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Serially dilute the compound in an appropriate assay buffer to the desired final concentrations. Typically, a 10-point dose-response curve is generated.
-
Kinase Reaction:
-
Add the kinase, substrate (a specific peptide or protein), and ATP (radiolabeled with ³³P) to the wells of a microtiter plate.
-
Add the test compound at various concentrations.
-
Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation:
| Kinase Target | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Kinase A | >10 | 0.05 |
| Kinase B | 2.5 | 0.1 |
| Kinase C | >10 | 0.02 |
| ... | ... | ... |
Receptor Binding Assays
Objective: To assess the binding affinity of the compound to a panel of receptors, particularly GPCRs.
Methodology: Competitive radioligand binding assays are a standard method.
Protocol:
-
Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest.
-
Compound and Radioligand Preparation: Prepare serial dilutions of the test compound. The radioligand is a known ligand for the receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Binding Reaction:
-
In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The filter retains the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Data Presentation:
| Receptor Target | Test Compound Ki (µM) | Radioligand Used |
| Receptor X | >10 | [³H]-Ligand X |
| Receptor Y | 5.8 | [¹²⁵I]-Ligand Y |
| Receptor Z | >10 | [³H]-Ligand Z |
| ... | ... | ... |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of target proteins upon compound binding.
Methodology: CETSA measures the change in the thermal stability of a protein when a ligand is bound.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and therefore target engagement.
-
Data Presentation:
| Target Protein | Vehicle Tₘ (°C) | Test Compound Tₘ (°C) | Thermal Shift (ΔTₘ) (°C) |
| Protein P | 48.2 | 52.5 | +4.3 |
| Protein Q | 55.1 | 55.3 | +0.2 |
| ... | ... | ... | ... |
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental processes and the biological context, the following diagrams are provided.
Caption: General workflow for cross-reactivity profiling.
Caption: Potential inhibition of a generic kinase signaling pathway.
Conclusion
The cross-reactivity profiling of this compound is an essential step in its preclinical development. While direct experimental data for this specific compound is not yet available, a systematic evaluation based on the known biological activities of the 2-amino-1,3,4-thiadiazole class provides a robust starting point. The experimental protocols detailed in this guide—encompassing biochemical and cellular assays—offer a comprehensive framework for identifying on-target and off-target interactions. The resulting data will be invaluable for assessing the therapeutic potential and safety profile of this promising compound.
References
- 1. search.library.doc.gov [search.library.doc.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijbps.com [eijbps.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Benchmarking 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and its Analogs Against Standard-of-Care Breast Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the cytotoxic potential of 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine and its structural analogs against established standard-of-care drugs for breast cancer. Due to the limited publicly available data for this compound, this guide will leverage experimental data from closely related 5-phenyl-1,3,4-thiadiazol-2-amine derivatives to benchmark their performance against current therapeutic agents. The data presented herein is intended to provide a reference framework for the potential efficacy of this class of compounds and to guide future research and development.
Comparative Efficacy Against Breast Cancer Cell Lines
The cytotoxic activity of various 1,3,4-thiadiazole derivatives has been evaluated against human breast cancer cell lines, primarily the estrogen receptor-positive (ER+) MCF-7 line and the triple-negative MDA-MB-231 line. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from various studies, providing a quantitative comparison with standard-of-care chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives against MCF-7 (ER+) Breast Cancer Cell Line
| Compound | IC50 / GI50 (µM) | Reference Drug | IC50 of Reference (µM) |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | Etoposide | - |
| N'-(1-(1H-indol-3-yl)ethylidene)-...-1,3,4-thiadiazol-2(3H)-ylidene)-2-cyanoaceto-hydrazide derivatives | 1.01 - 2.04 | Doxorubicin | 0.75 |
| 4-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene)-...-1H-pyrazol-5(4H)-one | 63.2 | - | - |
| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | 3.26 - 15.7 | - | - |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine derivatives | 2.32 - 5.72 | 5-Fluorouracil | 6.80 |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (bromo, hydroxyl, methoxy) | 24.0 - 46.8 (µg/mL) | - | - |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.
Table 2: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives against MDA-MB-231 (Triple-Negative) Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 53.4 | Etoposide | - |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | > Cisplatin | Cisplatin | - |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | > Cisplatin | Cisplatin | - |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | > Cisplatin | Cisplatin | - |
Mechanisms of Action: 1,3,4-Thiadiazole Derivatives vs. Standard-of-Care Drugs
While the precise, multi-target mechanisms of 1,3,4-thiadiazole derivatives are still under extensive investigation, in silico and in vitro studies suggest they may induce apoptosis through the activation of caspases and pro-apoptotic proteins like BAX.[1] Some analogs have also been suggested to interact with tubulin.[2] This contrasts with the well-defined mechanisms of standard-of-care drugs.
Standard-of-Care Mechanisms of Action
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA strand breaks.[3] It also generates reactive oxygen species (ROS), causing further cellular damage and inducing apoptosis.[4][5] In tumor cells, doxorubicin can cause an early activation of p53, followed by caspase-3 activation and DNA fragmentation.[6][7]
-
Paclitaxel: A taxane, paclitaxel functions as a microtubule stabilizer.[8][9] It binds to the β-tubulin subunit, promoting microtubule assembly and preventing their disassembly, which is crucial for mitosis.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][11]
-
Tamoxifen: As a Selective Estrogen Receptor Modulator (SERM), tamoxifen competitively binds to estrogen receptors (ER) in ER-positive breast cancer cells.[12][13] This blocks estrogen from binding and stimulating cancer cell proliferation.[14][15] While it acts as an antagonist in breast tissue, it can have estrogenic (agonist) effects in other tissues like the endometrium and bone.[13][15]
Signaling Pathway and Workflow Diagrams
The following diagrams, rendered using Graphviz, illustrate the key signaling pathways for the standard-of-care drugs and generalized experimental workflows for cytotoxicity and cell cycle analysis.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Caption: Paclitaxel's mechanism via microtubule stabilization.
Caption: Tamoxifen's antagonism of the estrogen receptor pathway.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[16][17]
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound analogs) and a standard-of-care drug for 24-72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[19][20]
-
Cell Treatment: Culture and treat cells with the desired compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[21]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[20][22]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization (if adherent) and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[25][26]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[24]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[23]
Conclusion
The 1,3,4-thiadiazole-2-amine scaffold represents a promising area for the development of novel anticancer agents. As demonstrated by data from various analogs, these compounds exhibit significant cytotoxicity against both ER-positive and triple-negative breast cancer cell lines, with some derivatives showing potency comparable to or exceeding that of standard drugs like 5-Fluorouracil and Cisplatin in specific assays.[27][28] Their potential mechanisms, involving the induction of apoptosis, offer a solid foundation for further investigation.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 3. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. breastcancer.org [breastcancer.org]
- 15. Tamoxifen - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Orthogonal Assays for Unveiling the Mechanism of Action of 1,3,4-Thiadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Elucidating the precise mechanism of action (MoA) is a critical step in the development of these compounds as therapeutic agents. This guide provides a comparative overview of essential orthogonal assays to robustly confirm the MoA of 1,3,4-thiadiazole derivatives, supported by experimental data and detailed protocols.
The versatile 1,3,4-thiadiazole ring system is known to interact with a variety of biological targets.[1][4] Its derivatives have been reported to function as inhibitors of key enzymes such as carbonic anhydrase, cyclooxygenase, and various protein kinases, including EGFR, HER-2, and components of the PI3K/Akt/mTOR signaling pathway.[1][3][5][6] Furthermore, these compounds can induce cell cycle arrest and apoptosis, highlighting their potential in oncology.[5][7][8] Given this molecular promiscuity, a multi-pronged, orthogonal approach is indispensable for MoA validation.
Comparative Analysis of Orthogonal Assays
To build a compelling case for a specific MoA, a combination of biochemical and cell-based assays should be employed. Biochemical assays provide direct evidence of target engagement, while cellular assays confirm the downstream biological consequences within a physiological context.
| Assay Category | Specific Assay | Purpose | Typical Quantitative Readout |
| Biochemical Assays | In Vitro Enzyme Inhibition Assay | To quantify the direct inhibitory effect of the compound on a purified target enzyme (e.g., kinase, carbonic anhydrase). | IC50 (half-maximal inhibitory concentration) |
| Cell-Based Assays | Target Engagement | Western Blot for Phospho-Proteins | To assess the inhibition of a signaling pathway by measuring the phosphorylation status of downstream targets. |
| Cellular Phenotype | Antiproliferative Assay (e.g., MTT, CCK-8) | To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines. | |
| Cell Cycle Analysis (Flow Cytometry) | To identify if the compound induces cell cycle arrest at a specific phase. | ||
| Apoptosis Assay (e.g., Annexin V/PI Staining) | To quantify the induction of programmed cell death. | ||
| Wound Healing/Migration Assay | To evaluate the effect on cancer cell motility and metastatic potential. |
Key Signaling Pathway Modulated by 1,3,4-Thiadiazoles
A frequently implicated target of anticancer 1,3,4-thiadiazoles is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.
Caption: PI3K/Akt/mTOR pathway inhibition by 1,3,4-thiadiazoles.
Experimental Workflow for MoA Confirmation
A logical workflow ensures that each piece of experimental evidence builds upon the last, from broad cellular effects to specific molecular interactions.
Caption: A typical experimental workflow for MoA validation.
Quantitative Data Summary
The following tables summarize representative data for 1,3,4-thiadiazole derivatives from various studies.
Table 1: Antiproliferative Activity (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| 8a | - | 1.62 | - | [5] |
| 22d | 1.52 | - | 10.3 | [5] |
| 29i | 1.45 | 1.83 | - | [5] |
| 32a | 9.31 | - | - | [5] |
| 43 | 1.78 | 4.04 | - | [9] |
Table 2: In Vitro Enzyme Inhibition (IC50 in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 29i | EGFR | 0.0293 | [5] |
| 29i | HER-2 | 0.0557 | [5] |
| 32a | EGFR | 0.08 | [5] |
| 32d | EGFR | 0.30 | [5] |
| 70 | Abl Kinase | 7.4 | [9] |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol is a general guideline and should be adapted based on the specific kinase and available assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reagents and Materials:
-
Purified recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
1,3,4-Thiadiazole test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the 1,3,4-thiadiazole compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
To each well of a 384-well plate, add 2.5 µL of the compound dilution. Include "no inhibitor" and "no enzyme" controls.
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing EGFR and substrate peptide) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,3,4-thiadiazole compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a housekeeping protein like β-actin or GAPDH.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signal to the total Akt and/or the housekeeping protein signal.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the 1,3,4-thiadiazole compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the media) by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
By systematically applying these orthogonal assays, researchers can build a robust and well-supported understanding of the mechanism of action for novel 1,3,4-thiadiazole compounds, significantly strengthening their potential for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 5-Substituted-1,3,4-Thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted-1,3,4-thiadiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide array of compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The versatility of this heterocyclic core has driven the development of numerous synthetic strategies. This guide provides a head-to-head comparison of three prominent synthetic routes, offering an objective analysis of their performance supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Compared Synthetic Routes:
-
Route A: Acid-Catalyzed Cyclization of Acylthiosemicarbazides. A traditional and robust two-step method involving the formation of an acylthiosemicarbazide intermediate followed by acid-mediated cyclodehydration.
-
Route B: Oxidative Cyclization of Thiosemicarbazones. An alternative pathway that begins with the condensation of an aldehyde with thiosemicarbazide, followed by an oxidative ring closure.
-
Route C: One-Pot Synthesis from Carboxylic Acids. An efficient and often more environmentally friendly approach where the carboxylic acid and thiosemicarbazide are reacted in a single step to yield the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Route A - Acid-Catalyzed Cyclization of Acylthiosemicarbazides
| Catalyst | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ | 4-Methoxybenzoyl thiosemicarbazide | 5 h | 60-70 | 85 | [1] |
| Conc. H₂SO₄ | Benzoyl thiosemicarbazide | 2 h | 90 | 82 | [2][3] |
| POCl₃ | 4-Methoxybenzoic acid + Thiosemicarbazide | 3-4 h | 90 | 86 | [4] |
Table 2: Route B - Oxidative Cyclization of Thiosemicarbazones
| Oxidizing Agent | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| FeCl₃ (10% ethanolic) | D-fructose thiosemicarbazone | Not Specified | Not Specified | Not Specified | [5][6] |
| I₂ / K₂CO₃ | Benzaldehyde thiosemicarbazone | 12 h | 80 | 85 | [7] |
| I₂ / K₂CO₃ | 4-Chlorobenzaldehyde thiosemicarbazone | 12 h | 80 | 89 | [7] |
Table 3: Route C - One-Pot Synthesis from Carboxylic Acids
| Catalyst/Medium | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Polyphosphate Ester (PPE) | Benzoic acid | 1 h | 85 | 64.4 | [8] |
| PEG-400 (Microwave) | Benzoic acid | 2 h | 120 | Excellent | [9] |
| PCl₅ (Solid-phase grinding) | 4-Nitrobenzoic acid | Not Specified | Room Temp | 96.7 | [10] |
Experimental Protocols
Route A: Acid-Catalyzed Cyclization using Concentrated Sulfuric Acid
This protocol is a conventional method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines from their corresponding acylthiosemicarbazide precursors.
Methodology:
-
Reaction Setup: 4-Substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking in a reaction vessel.[1]
-
Reaction Conditions: The reaction mixture is heated to between 60-70°C for 5 hours.[1]
-
Work-up and Purification: The mixture is allowed to cool to room temperature and left overnight. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered. The solid product is washed with water, dried, and recrystallized from a suitable solvent like ethanol to afford the pure 5-substituted-1,3,4-thiadiazol-2-amine.[1]
Route B: Oxidative Cyclization using Iodine
This method provides a transition-metal-free synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazones.
Methodology:
-
Synthesis of Thiosemicarbazone: An appropriately substituted aldehyde (1 mmol) is dissolved in ethanol, to which thiosemicarbazide (1 mmol) and a catalytic amount of acetic acid are added. The mixture is refluxed for 2-4 hours. The resulting thiosemicarbazone can be isolated or used directly in the next step.
-
Reaction Setup: To a solution of the thiosemicarbazone (1.0 mmol) in 1,4-dioxane (5.0 mL), potassium carbonate (2.0 mmol) and iodine (1.2 mmol) are added.[7]
-
Reaction Conditions: The reaction mixture is stirred at 80°C for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Purification: After completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired product.[7]
Route C: One-Pot Synthesis using Polyphosphate Ester (PPE)
This protocol describes an efficient one-pot synthesis of 5-substituted-1,3,4-thiadiazol-2-amines directly from carboxylic acids and thiosemicarbazide.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, the carboxylic acid (1 mmol), thiosemicarbazide (1 mmol), and polyphosphate ester (PPE) are combined in a solvent such as chloroform.[8]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically below 85°C, for several hours. The reaction proceeds through the in-situ formation of an acyl thiosemicarbazide intermediate, which then undergoes cyclization.[8]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The reaction mixture is then treated with a 10% hydrochloric acid solution.[6] The resulting precipitate is filtered, washed with water, and then with a suitable organic solvent like hexane. Further purification can be achieved by recrystallization.[6]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route A: Acid-Catalyzed Cyclization of Acylthiosemicarbazides.
Caption: Route B: Oxidative Cyclization of Thiosemicarbazones.
Caption: Route C: One-Pot Synthesis from Carboxylic Acids.
Head-to-Head Comparison
| Feature | Route A: Acid-Catalyzed Cyclization | Route B: Oxidative Cyclization | Route C: One-Pot Synthesis |
| Overall Yield | Generally high (80-90% for some substrates).[4] | Moderate to high (can exceed 85%).[7] | Can be excellent, especially with microwave assistance or solid-phase methods (>90%).[9][10] |
| Reaction Time | Can be lengthy (several hours).[1] | Typically requires several hours (e.g., 12h for I₂ method).[7] | Can be significantly shorter, especially with microwave irradiation (minutes to a few hours).[4] |
| Reaction Conditions | Often harsh (conc. strong acids, high temperatures).[1] | Generally milder than Route A.[7] | Varies; can be mild (e.g., PPE below 85°C) or require specific equipment (microwave).[8][9] |
| Number of Steps | Two distinct steps (synthesis of intermediate and cyclization). | Two steps, but can sometimes be performed in one pot. | A single synthetic step. |
| Atom Economy | Moderate, as a molecule of water is eliminated in the cyclization step. | Lower, due to the use of an oxidizing agent. | Higher than Route B, as it's a condensation reaction. |
| Substrate Scope | Broad; compatible with a wide range of carboxylic acid derivatives. | Primarily for aldehyde precursors. | Broad for carboxylic acids, but solubility can be an issue for some substrates (e.g., dicarboxylic acids in PPE).[8] |
| Safety & Handling | Requires careful handling of corrosive and dehydrating strong acids (H₂SO₄, POCl₃). | Requires handling of oxidizing agents. Iodine is relatively safe, but ferric chloride can be corrosive. | PPE should be handled with care as it can release toxic phosphorus oxides upon partial oxidation.[11] PEG-400 is non-toxic.[9] |
| Environmental Impact | Generates significant acidic waste that requires neutralization, leading to salt byproducts. | Use of iodine is considered more environmentally friendly than heavy metal oxidants. | One-pot methods are inherently "greener" by reducing steps and solvent usage. Use of PEG-400 is an example of a green solvent.[9] |
Conclusion
The choice of synthetic route for 5-substituted-1,3,4-thiadiazol-2-amines depends heavily on the specific research goals, available starting materials, and desired scale of the reaction.
-
Route A (Acid-Catalyzed Cyclization) is a well-established and reliable method that generally provides high yields. However, it involves harsh reaction conditions and generates significant waste, making it less ideal from a green chemistry perspective.
-
Route B (Oxidative Cyclization) offers a valuable alternative when starting from aldehydes. The use of iodine as an oxidizing agent presents a milder and more environmentally friendly option compared to other methods.
-
Route C (One-Pot Synthesis) represents the most efficient and often the most environmentally benign approach. Methods utilizing microwave irradiation in green solvents like PEG-400 or solid-phase grinding can offer excellent yields in remarkably short reaction times, aligning well with the principles of modern, sustainable chemical synthesis.
For researchers prioritizing efficiency, high throughput, and environmental considerations, Route C is highly recommended. For those working with aldehyde precursors or seeking transition-metal-free conditions, Route B is an excellent choice. Route A remains a viable and effective option, particularly for its robustness and the vast body of literature supporting its application.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Evaluating the Polypharmacology of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the polypharmacology of the novel compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. Given the limited direct experimental data on this specific molecule, this document leverages available information on structurally related 2-amino-1,3,4-thiadiazole derivatives to inform a comprehensive evaluation strategy. We present a comparative analysis of the known biological activities of similar compounds and provide detailed experimental protocols for assessing the polypharmacological profile of the target compound.
Introduction to the Polypharmacology of 2-Amino-1,3,4-thiadiazoles
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The 2-amino-1,3,4-thiadiazole core, in particular, is a versatile pharmacophore found in compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4] This inherent promiscuity suggests that compounds incorporating this scaffold, such as this compound, are likely to interact with multiple biological targets, a concept known as polypharmacology. Understanding this polypharmacological profile is crucial for identifying potential therapeutic applications and off-target effects.
Comparative Analysis of Structurally Related Compounds
To build a predictive framework for the potential biological activities of this compound, we have compiled data on a selection of structurally similar 2-amino-5-substituted-1,3,4-thiadiazole derivatives. The primary difference in these analogs lies in the substituent at the 5-position of the thiadiazole ring.
Table 1: Comparative Biological Activities of 2-Amino-5-Substituted-1,3,4-thiadiazole Derivatives
| Compound ID | 5-Substituent | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| Compound A | 5-(Thiophen-2-yl) | Anticancer (Lung, Liver) | A-549: IC50 = 8.03±0.5 μM, HepG-2: IC50 = 4.37±0.7 μM | [1] |
| Compound B | 5-(4-chlorophenyl) | Antimicrobial (S. aureus) | MIC = 62.5 μg/mL | [5] |
| Compound C | 5-(4-fluorophenyl) | Antitubercular (M. tuberculosis) | 69% inhibition at 6.25 μg/mL | [4] |
| Compound D | 5-(aryl)-N-acyl | VEGFR-2 Inhibition | IC50 = 0.083 µM | [6] |
| Compound E | 5-(benzylthio) | Anticancer (Breast) | MDA-MB-231: IC50 = 9 μM | [6] |
Proposed Experimental Workflow for Polypharmacological Evaluation
Based on the activities observed in related compounds, a tiered approach is recommended to systematically evaluate the polypharmacology of this compound.
Caption: Proposed workflow for evaluating the polypharmacology of the target compound.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effects of the compound on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., A-549, HepG-2, MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the inhibition of kinase activity by quantifying the amount of ADP produced.[8]
Materials:
-
Target kinase and its specific substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X solution of the target kinase and its substrate.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence and calculate the percent inhibition to determine the IC50 value.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. eijbps.com [eijbps.com]
- 4. dovepress.com [dovepress.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicological data for 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine is limited, related thiadiazole and amine compounds exhibit a range of hazards.[1][2][3][4] It is crucial to handle this compound and its waste with care, assuming it may be a skin, eye, and respiratory irritant, and potentially harmful to aquatic life.[2][4]
Required Personal Protective Equipment (PPE) when handling waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood.
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound have been established. The disposal procedure should adhere to your institution's general hazardous waste guidelines. The following table summarizes the assumed hazards based on similar compounds.
| Parameter | Assumed Value/Classification | Source/Rationale |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₁N₃S | PubChem |
| Assumed Health Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | Based on SDS of similar thiadiazole and amine compounds.[1][2][3][5] |
| Assumed Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Based on SDS of similar thiadiazole derivatives.[2] |
| Disposal Method | Hazardous Waste | Standard practice for research chemicals with unknown or assumed hazards. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe segregation, containment, and disposal of waste containing this compound.
1. Waste Segregation:
-
Properly segregate waste to prevent dangerous reactions.[6]
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[4][6]
-
Liquid Waste: Collect solutions containing this compound in a separate, designated hazardous liquid waste container. Do not mix with other incompatible waste streams.[4][6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4][6]
2. Waste Containment and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid for all waste. The original container is often a good choice if it is in good condition.
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound".
-
An accurate description of the contents (e.g., "solid waste" or "solution in methanol").
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date the first waste was added to the container.
-
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Keep waste containers closed except when adding waste.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste. Do not pour the rinsate down the drain.
-
After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
5. Final Disposal:
-
Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated protocol and the approval of your EHS department.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and final disposal of the hazardous waste.[4][6]
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Decision-Making for Waste Handling
Caption: Decision-making process for handling materials related to the compound.
References
Personal protective equipment for handling 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Thiadiazole derivatives, as a class of compounds, may present a range of potential health hazards. Based on data from similar chemicals, 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine should be treated as a potentially hazardous substance. Potential hazards may include skin, eye, and respiratory irritation, and it may be harmful if swallowed.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
A robust personal protective equipment plan is crucial to minimize exposure and ensure a safe laboratory environment. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1 compliant[7] | To protect against splashes and airborne particles.[7] A face shield worn over safety goggles is recommended for handling larger quantities or when there is a significant risk of splashing.[7] |
| Hand Protection | Nitrile or Neoprene Gloves | Disposable, powder-free[7] | Provides protection against incidental contact. Double-gloving is recommended.[1] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant material is recommended[7] | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved[7] | Required when handling the compound as a powder outside of a chemical fume hood or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2][7] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is essential for maintaining a safe laboratory.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] This is critical to avoid the inhalation of any dust or vapors.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]
Handling Protocol:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[1][2] Use dedicated, non-sparking tools to avoid cross-contamination and ignition sources.[2]
-
Dissolution and Reactions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[2] If heating is necessary, use a well-controlled heating mantle and monitor the reaction closely.[1][2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Decontaminate all surfaces and equipment that came into contact with the compound.
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing and wash it before reuse.[7] If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert substance like vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.[1]
Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Waste Collection: Collect all waste materials, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.[2]
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][10]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[2]
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
